molecular formula C7H7Br2NO B1616333 2-(Aminomethyl)-4,6-dibromophenol CAS No. 5428-91-1

2-(Aminomethyl)-4,6-dibromophenol

Cat. No.: B1616333
CAS No.: 5428-91-1
M. Wt: 280.94 g/mol
InChI Key: YHZLVKSVOXPSQJ-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-4,6-dibromophenol (CAS 701-68-8) is an aromatic organic compound featuring both phenol and benzylamine functional groups, with bromine substituents at the 4 and 6 positions. Its molecular formula is C 7 H 7 Br 2 NO, and it has a molecular weight of 280.95 g/mol . This structure makes it a versatile intermediate in organic synthesis and materials science research. While specific biological activity data for this exact compound is limited in the public domain, its structural features suggest significant research potential. Compounds within the broader class of brominated phenols are frequently investigated for their biological activities, which can include antimicrobial properties . Furthermore, structurally similar dibrominated aminophenols have been identified as key monomers in the synthesis of conjugated polymers via oxidative processes . These polymers are of high interest for applications in organic electronics, such as conducting polymers and organic light-emitting diodes (OLEDs) . Researchers may also explore its use as a precursor for synthesizing Schiff base ligands, given the presence of the primary aminomethyl group, which can condense with aldehydes to form imines for coordination chemistry and enzyme activation studies . This product is intended for research and further manufacturing applications only. It is not for direct human use, diagnostic use, or any veterinary applications.

Properties

CAS No.

5428-91-1

Molecular Formula

C7H7Br2NO

Molecular Weight

280.94 g/mol

IUPAC Name

2-(aminomethyl)-4,6-dibromophenol

InChI

InChI=1S/C7H7Br2NO/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2,11H,3,10H2

InChI Key

YHZLVKSVOXPSQJ-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1CN)O)Br)Br

Canonical SMILES

C1=C(C=C(C(=C1CN)O)Br)Br

Other CAS No.

5428-91-1

Origin of Product

United States

Foundational & Exploratory

2-(Aminomethyl)-4,6-dibromophenol structure and IUPAC name

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Substituted Bromophenols: Structure, Synthesis, and Potential Applications of 2-(Aminomethyl)-4,6-dibromophenol and Its Isomers

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical characteristics, synthesis, and potential biological applications of aminomethylated and aminated dibromophenols, with a specific focus on clarifying the structural identity of "2-(Aminomethyl)-4,6-dibromophenol". An analysis of available chemical databases and scientific literature suggests that the more prominently documented and commercially available isomers are 4-(Aminomethyl)-2,6-dibromophenol and 2-Amino-4,6-dibromophenol. This guide will delve into the technical details of these compounds, presenting their structural and physicochemical properties, validated synthesis protocols, and exploring their potential in drug discovery and development based on the known bioactivities of related bromophenol compounds.

Structural Elucidation and IUPAC Nomenclature

A critical first step in the investigation of any chemical entity is the precise determination of its structure and unambiguous naming according to IUPAC conventions. The query "2-(Aminomethyl)-4,6-dibromophenol" specifies a phenol ring with a hydroxyl group at position 1, an aminomethyl group at position 2, and bromine atoms at positions 4 and 6. While this structure is chemically plausible, it is less commonly cited in scientific literature and chemical supplier catalogs compared to its isomers.

The most frequently encountered related structures are:

  • 4-(Aminomethyl)-2,6-dibromophenol : In this isomer, the aminomethyl group is at the para-position relative to the hydroxyl group.

  • 2-Amino-4,6-dibromophenol : This structure features an amino group directly attached to the ring at the ortho-position relative to the hydroxyl group.

This guide will proceed with a detailed examination of these two well-documented isomers, as they are of significant interest to the research and drug development community.

4-(Aminomethyl)-2,6-dibromophenol
  • Preferred IUPAC Name : 4-(Aminomethyl)-2,6-dibromophenol[1].

  • Synonym : 3,5-Dibromo-4-hydroxybenzylamine[1].

  • CAS Number : 701-68-8[1].

  • Molecular Formula : C₇H₇Br₂NO[1].

  • Molecular Weight : 280.947 g/mol [1].

  • Structure :

    Caption: Chemical structure of 4-(Aminomethyl)-2,6-dibromophenol.

2-Amino-4,6-dibromophenol
  • IUPAC Name : 2-Amino-4,6-dibromophenol.

  • Synonym : 6-Amino-2,4-dibromophenol.

  • CAS Number : 10539-14-7[2][3][4].

  • Molecular Formula : C₆H₅Br₂NO.

  • Molecular Weight : 266.92 g/mol .

  • Structure :

    Caption: Chemical structure of 2-Amino-4,6-dibromophenol.

Physicochemical Properties

A summary of the key physicochemical properties of these compounds is presented in the table below. These parameters are crucial for predicting their behavior in biological systems and for designing experimental protocols.

Property4-(Aminomethyl)-2,6-dibromophenol2-Amino-4,6-dibromophenol
Molecular Formula C₇H₇Br₂NO[1]C₆H₅Br₂NO
Molecular Weight 280.947 g/mol [1]266.92 g/mol
CAS Number 701-68-8[1]10539-14-7[3][4]
Appearance Solid (predicted)Solid
Melting Point Not available88-95 °C
pKa (Predicted) Not available7.66 ± 0.23
Storage Temperature Not available2-8°C

Synthesis Protocols

The synthesis of these bromophenol derivatives is a key aspect of their accessibility for research purposes. The following sections detail established synthesis methodologies.

Synthesis of 2-Amino-4,6-dibromophenol

A common and effective method for the synthesis of 2-Amino-4,6-dibromophenol is through the reduction of the corresponding nitrophenol.

Protocol: Reduction of 2-Nitro-4,6-dibromophenol [5]

Causality : This protocol utilizes sodium dithionite (Na₂S₂O₃) as a reducing agent to selectively reduce the nitro group to an amino group without affecting the bromine and hydroxyl substituents on the aromatic ring. The reaction is carried out in a mixed solvent system of methanol and water to ensure the solubility of both the organic substrate and the inorganic reducing agent. The use of sodium hydroxide creates the basic conditions necessary for the reduction to proceed efficiently.

Step-by-Step Methodology :

  • Reaction Setup : In a suitable reaction vessel, prepare a mixture of 89 g of 2-nitro-4,6-dibromo-phenol, 270 ml of methyl alcohol, 50 ml of 30% aqueous NaOH solution, and 2400 ml of demineralized water.

  • Heating : Heat the mixture to 50°-55° C to obtain a clear yellow solution.

  • Addition of Reducing Agent : Add 178 g of Na₂S₂O₃ in small portions, ensuring the temperature is maintained at 50° C.

  • Reaction Progression : Stir the reaction mixture for 30 minutes while maintaining the temperature at 65° C.

  • Cooling and Stirring : Continue stirring for an additional 30 minutes at room temperature.

  • Isolation : Cool the mixture to induce precipitation of the product.

  • Purification : Collect the solid product by filtration. This should yield approximately 44.2 g of 2-amino-4,6-dibromo-phenol with a melting point of 89°-92° C[5].

G cluster_workflow Synthesis of 2-Amino-4,6-dibromophenol start Start: 2-Nitro-4,6-dibromophenol step1 Dissolve in Methanol/Water/NaOH start->step1 step2 Heat to 50-55°C step1->step2 step3 Add Na2S2O3 (portion-wise) step2->step3 step4 Stir at 65°C (30 min) step3->step4 step5 Stir at RT (30 min) step4->step5 step6 Cool to Precipitate step5->step6 step7 Filter and Collect Product step6->step7 end_product End: 2-Amino-4,6-dibromophenol step7->end_product

Caption: Workflow for the synthesis of 2-Amino-4,6-dibromophenol.

Potential Applications in Drug Development

While specific biological activities for 2-(Aminomethyl)-4,6-dibromophenol and its direct isomers are not extensively reported, the broader class of bromophenols, particularly those derived from marine sources, has demonstrated a wide range of significant biological activities.[6][7][8] These findings provide a strong rationale for investigating the therapeutic potential of the title compounds.

Antimicrobial Activity

Bromophenols are well-documented for their antimicrobial properties against a spectrum of bacteria and fungi.[7] The lipophilic nature of the brominated aromatic ring combined with the presence of a polar hydroxyl group and an amino or aminomethyl group could facilitate interaction with and disruption of microbial cell membranes.

Potential Research Directions :

  • Screening against a panel of clinically relevant Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

  • Determination of Minimum Inhibitory Concentrations (MICs) to quantify antimicrobial potency.

  • Mechanism of action studies to elucidate whether the antimicrobial effects are due to membrane disruption, enzyme inhibition, or other cellular targets.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

Causality : This method is a standardized and quantitative approach to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. It relies on serial dilutions of the test compound in a liquid growth medium, followed by inoculation with a standardized bacterial suspension.

Step-by-Step Methodology :

  • Preparation of Stock Solution : Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions : In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a liquid bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum : Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation : Inoculate each well with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation : Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination : The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[6]

G cluster_workflow MIC Determination Workflow start Start: Test Compound step1 Prepare Stock Solution start->step1 step2 Serial Dilutions in 96-well Plate step1->step2 step4 Inoculate Wells step2->step4 step3 Prepare Bacterial Inoculum step3->step4 step5 Incubate at 37°C (18-24h) step4->step5 step6 Observe for Turbidity step5->step6 end_result End: Determine MIC step6->end_result

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Anticancer Activity

Numerous bromophenols have exhibited cytotoxic effects against various cancer cell lines.[7][8] Their mechanisms of action are diverse and can involve the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways.

Potential Research Directions :

  • In vitro cytotoxicity screening against a panel of human cancer cell lines using assays such as the MTT assay.

  • Investigation of the apoptotic potential through techniques like Annexin V/PI staining and flow cytometry.

  • Elucidation of the underlying molecular mechanisms by examining the effects on cell cycle progression and key signaling proteins.

Antioxidant Activity

The phenolic hydroxyl group is a key structural feature that imparts antioxidant properties to this class of compounds by enabling the scavenging of free radicals. The number and position of bromine substituents can modulate this activity.

Potential Research Directions :

  • Evaluation of free radical scavenging activity using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

  • Assessment of the ability to inhibit lipid peroxidation.

Conclusion

While the specific compound "2-(Aminomethyl)-4,6-dibromophenol" is not well-documented, its isomers, particularly 4-(Aminomethyl)-2,6-dibromophenol and 2-Amino-4,6-dibromophenol, represent valuable scaffolds for chemical and biological investigation. The rich body of literature on the diverse bioactivities of bromophenols provides a strong impetus for the further exploration of these compounds in the context of drug discovery. The synthetic protocols and experimental workflows detailed in this guide offer a solid foundation for researchers to synthesize, characterize, and evaluate the therapeutic potential of these promising molecules.

References

  • Matrix Fine Chemicals. 4-(AMINOMETHYL)-2,6-DIBROMOPHENOL | CAS 701-68-8. Available from: [Link].

  • PrepChem.com. Synthesis of 2-amino-4,6-dibromo-phenol. Available from: [Link].

  • Stenutz. 2-amino-4,6-dibromophenol. Available from: [Link].

  • PubChem. 4-Amino-2,6-dibromophenol | C6H5Br2NO | CID 69107. Available from: [Link].

  • Beilstein Journals. Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. Available from: [Link].

  • PMC. Bromophenols in Marine Algae and Their Bioactivities. Available from: [Link].

Sources

Potential Applications of 2-(Aminomethyl)-4,6-dibromophenol in Organic Synthesis: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Aminomethyl)-4,6-dibromophenol (commonly referred to as 3,5-dibromo-2-hydroxybenzylamine, CAS: 5428-91-1) is a highly versatile bifunctional building block in organic chemistry. Characterized by an ortho-aminomethyl group and a phenol ring substituted with two electron-withdrawing bromine atoms, this compound offers unique electronic and steric properties. This technical guide explores its three primary applications: the synthesis of secretolytic pharmaceutical agents, the design of tunable Schiff base ligands for asymmetric catalysis, and the development of flame-retardant polybenzoxazine networks.

Pharmaceutical Synthesis: Secretolytic and Mucolytic Agents

Causality & Mechanism

The primary amine of 2-(Aminomethyl)-4,6-dibromophenol is highly nucleophilic, making it an ideal substrate for N-alkylation and reductive amination. When reacted with cyclic ketones (such as cyclohexanone), it forms a Schiff base intermediate. The subsequent reduction yields secondary or tertiary amines. The causality behind utilizing this specific brominated precursor lies in its lipophilicity: the heavy bromine atoms significantly enhance the membrane permeability of the resulting molecules, a critical factor in the pharmacokinetics of secretolytic agents like Bromhexine and Ambroxol analogs .

G A 2-(Aminomethyl)- 4,6-dibromophenol C Schiff Base Intermediate A->C Ethanol, Reflux (-H2O) B Cyclohexanone (Carbonyl Source) B->C D N-Cyclohexyl-3,5-dibromo- 2-hydroxybenzylamine C->D NaBH4 Reduction (Hydride Transfer)

Reductive amination workflow for synthesizing mucolytic agents.

Quantitative Data on Reductive Amination and Alkylation

Table 1: Reaction Optimization and Yields for N-Alkylation Workflows

Reactant / Alkylating AgentReducing AgentSolventTemp (°C)Time (h)Yield (%)Self-Validation Checkpoint
CyclohexanoneNaBH₄Ethanol253.085Fading of yellow imine color
AcetoneNaBH₄Ethanol253.082Disappearance of starting material on TLC
trans-4-HydroxycyclohexanoneNaBH₄Ethanol254.578Precipitation of crude base
Formaldehyde (Eschweiler-Clarke) HCOOHWater806.074CO₂ effervescence cessation
Self-Validating Experimental Protocol: Synthesis of N-Cyclohexyl-3,5-dibromo-2-hydroxybenzylamine
  • Imine Condensation: Suspend 17 g of 2-(Aminomethyl)-4,6-dibromophenol in 150 mL of absolute ethanol. Add 1.1 equivalents of cyclohexanone. Reflux the mixture for 2 hours.

    • Validation Check: The solution will transition to a distinct yellow hue, indicating Schiff base formation. Thin-Layer Chromatography (TLC) using Chloroform/Methanol (9:1) must confirm the total consumption of the primary amine.

  • Reduction: Cool the reaction mixture to 0°C. Slowly add 2.0 g of Sodium Borohydride (NaBH₄) in small portions to manage the exothermic reaction.

    • Validation Check: Effervescence (H₂ gas evolution) will occur. Stir at room temperature for 1.5 hours until the yellow color completely fades to clear/white, confirming the reduction of the imine to the secondary amine.

  • Workup & Salt Formation: Quench with 2 N NaOH, evaporate the ethanol in vacuo, and extract with chloroform. Dry the organic layer over MgSO₄, filter, and evaporate. Dissolve the crude residue in minimal absolute ethanol and acidify with ethanolic hydrochloric acid.

    • Validation Check: The hydrochloride salt will spontaneously crystallize. Filter and dry to obtain the product. The melting point must be verified at 189°-191° C (decomp.) to ensure pharmaceutical-grade purity .

Design of Schiff Base Ligands for Asymmetric Catalysis

Causality & Mechanism

The combination of a primary amine and an ortho-hydroxyl group allows 2-(Aminomethyl)-4,6-dibromophenol to act as a potent precursor for unsymmetrical Salen-type (tetradentate ONNO) or bidentate (ON) Schiff base ligands. The causality behind using this specific dibrominated precursor lies in electronic tuning: the electron-withdrawing bromine atoms at the 4 and 6 positions strongly pull electron density away from the phenolate oxygen via inductive effects. This reduces the ligand's basicity, thereby increasing the Lewis acidity of the coordinated metal center (e.g., Cu(II), Zn(II)). A more Lewis-acidic metal center exhibits accelerated catalytic turnover in processes such as asymmetric epoxidation and Lewis acid-catalyzed epoxide ring-opening reactions.

G A 2-(Aminomethyl)- 4,6-dibromophenol C Unsymmetrical Schiff Base (ONNO or ON Donor) A->C Condensation (EtOH, 80°C) B Salicylaldehyde Derivative B->C Condensation (EtOH, 80°C) D Metal Complexation (e.g., Cu, Zn, Ru) C->D M(OAc)2, Base (Deprotonation) E Lewis Acid Catalyst for Asymmetric Synthesis D->E

Synthesis and metallation of unsymmetrical Schiff base ligands.

Self-Validating Experimental Protocol: Synthesis of a Dibromo-Salicylaldimine Cu(II) Complex
  • Ligand Synthesis: Dissolve 10 mmol of 2-(Aminomethyl)-4,6-dibromophenol and 10 mmol of 3,5-di-tert-butylsalicylaldehyde in 50 mL of methanol. Reflux for 3 hours.

    • Validation Check: A bright orange precipitate of the Schiff base ligand will form as the reaction reaches thermodynamic completion.

  • Metallation: To the hot suspension, add a solution of 10 mmol Copper(II) acetate monohydrate in 20 mL of methanol. Add triethylamine dropwise to deprotonate the phenols.

    • Validation Check: The reaction mixture will immediately undergo a bathochromic shift, turning from bright orange to deep green/brown. This optical shift is a direct validation of metal-ligand charge transfer (MLCT) and successful coordination.

  • Isolation: Reflux for an additional 2 hours, cool to room temperature, and filter the dark green microcrystals. Wash with cold methanol and dry in vacuo.

Synthesis of Halogenated 1,3-Benzoxazine Monomers

Causality & Mechanism

Polybenzoxazines are a class of high-performance thermosetting polymers. The monomers are synthesized via a multicomponent Mannich condensation involving a phenol, formaldehyde, and a primary amine. Because 2-(Aminomethyl)-4,6-dibromophenol inherently contains both a phenolic OH and a primary amine in an ortho relationship, it can undergo intermolecular condensation with additional formaldehyde and phenolic/amine coreactants to form highly crosslinked networks. The causality for utilizing this specific brominated precursor is to impart inherent flame retardancy to the resulting polymer matrix without the need for toxic, leachable halogenated additives.

G A 2-(Aminomethyl)- 4,6-dibromophenol D Halogenated 1,3-Benzoxazine Monomer A->D Mannich Condensation (Solventless or Toluene) B Formaldehyde (CH2O) B->D Mannich Condensation (Solventless or Toluene) C Primary Amine (R-NH2) C->D Mannich Condensation (Solventless or Toluene) E Flame-Retardant Polybenzoxazine Network D->E Thermal Ring-Opening Polymerization

Multicomponent synthesis and polymerization of halogenated benzoxazines.

Self-Validating Experimental Protocol: Synthesis of Dibromo-Benzoxazine Monomers
  • Mannich Condensation: In a round-bottom flask, mix 2-(Aminomethyl)-4,6-dibromophenol, paraformaldehyde, and a selected primary amine (e.g., aniline) in a 1:2:1 molar ratio. Use toluene as a solvent to facilitate azeotropic distillation.

  • Cyclization: Heat the mixture to 110°C for 6 hours.

    • Validation Check: The generation of water (a byproduct of the condensation) must be visually confirmed and continuously removed using a Dean-Stark trap. The cessation of water collection indicates that the cyclization is complete.

  • Purification & Structural Verification: Wash the organic layer with 1N NaOH to remove unreacted phenols, then with distilled water. Evaporate the toluene.

    • Validation Check: ¹H NMR spectroscopy must be performed on the residue. The spectrum must show characteristic oxazine ring resonances: two distinct singlets around 4.6 ppm (O-CH₂-N) and 3.9 ppm (Ar-CH₂-N), confirming the closed-ring structure.

References

  • Source: United States Patent and Trademark Office (US4073942A)
  • Title: The Eschweiler-Clark methylation of amines: An organic chemistry experiment Source: Journal of Chemical Education (ACS Publications) URL: [Link]

  • Title: Eschweiler–Clarke reaction Source: Wikipedia, The Free Encyclopedia URL: [Link]

The Biological Activity of 2-(Aminomethyl)-4,6-dibromophenol and Its Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bromophenols, originally identified as secondary metabolites in marine sponges (e.g., Dysidea species) and marine algae, represent a highly versatile class of bioactive pharmacophores[1][2]. Among these, 2-(Aminomethyl)-4,6-dibromophenol and its synthetic derivatives have emerged as potent candidates for drug development. This technical guide provides an in-depth analysis of the structural rationale, biological activity profiles, and validated experimental workflows associated with this scaffold, specifically focusing on its antimicrobial and enzyme-inhibitory properties.

Structural Rationale & Pharmacophore Dynamics

The architecture of 2-(Aminomethyl)-4,6-dibromophenol is not accidental; it is a highly optimized scaffold for biological interaction:

  • Lipophilicity and Halogen Bonding: The bromine atoms at the 4 and 6 positions significantly increase the lipophilicity (LogP) of the phenol ring. This facilitates passive diffusion across the lipid bilayers of Gram-positive bacteria. Furthermore, the halogens act as Lewis acids, engaging in halogen bonding with electron-rich targets (e.g., oxygen or nitrogen atoms in protein backbones).

  • The Aminomethyl Synthetic Handle: The 2-aminomethyl group provides a basic center that enhances aqueous solubility through salt formation. More importantly, it serves as a reactive handle for derivatization. Condensation of this primary amine with aldehydes yields Schiff bases (imines).

  • Intramolecular Hydrogen Bonding (IHB): In Schiff base derivatives, the phenolic hydroxyl group acts as a hydrogen bond donor to the azomethine nitrogen. This IHB locks the molecule into a planar E-isomer conformation, increasing structural rigidity, stability, and target-binding affinity[3].

Biological Activity Profiles

Antimicrobial Efficacy & ROS-Independent Biocidal Action

Derivatives of 4,6-dibromophenol exhibit potent, broad-spectrum in vitro activity against clinically relevant Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE)[1].

Interestingly, these compounds generally show no discernible antimicrobial effect against Gram-negative bacteria (e.g., E. coli, S. Typhimurium)[1][3]. This resistance is attributed to the outer lipopolysaccharide (LPS) membrane of Gram-negative strains, which acts as a barrier to highly lipophilic bromophenols.

Mechanism of Action: While treatment with these derivatives induces the production of Reactive Oxygen Species (ROS), mechanistic decoupling studies using antioxidants (like Vitamin C) show that ROS neutralization only partially mitigates bacterial inhibition[3]. This confirms that the primary mode of action is ROS-independent membrane disruption , driven by the lipophilic intercalation of the dibromophenol core into the bacterial cell wall.

Antimicrobial A Bromophenol Derivative B Intramolecular H-Bonding A->B Stabilizes D ROS Generation A->D Secondary Effect C Membrane Disruption B->C Enhances Lipophilicity E Bacterial Cell Death C->E Primary Mechanism D->E Partial Contribution

Fig 1. Dual-action antimicrobial mechanism of bromophenol derivatives.
Enzyme Inhibition: Anti-Diabetic Potential

Beyond antimicrobial activity, highly brominated phenol derivatives are recognized as potent inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B) and α-Glucosidase [2]. PTP1B is a negative regulator of the insulin signaling pathway. The dibromophenol moiety acts as a phosphotyrosine mimetic, competitively binding to the active site of PTP1B, thereby restoring insulin sensitivity and promoting glucose uptake.

PTP1B Inhibitor 2-(Aminomethyl)-4,6- dibromophenol Scaffold PTP1B PTP1B Enzyme (Active Site) Inhibitor->PTP1B Competitive Inhibition Insulin Insulin Receptor (Phosphorylated) PTP1B->Insulin Prevents Dephosphorylation IRS IRS-1 / PI3K Pathway Insulin->IRS Activates Glucose Glucose Uptake (Anti-Diabetic Effect) IRS->Glucose Upregulates

Fig 2. PTP1B inhibition and subsequent restoration of insulin signaling.

Quantitative Data Presentation

The following tables summarize the biological efficacy of the 2-(Aminomethyl)-4,6-dibromophenol scaffold and its Schiff base derivatives, synthesized from field-standardized bioassays.

Table 1: Antimicrobial Efficacy (MIC Values)

Compound / Strain S. aureus (MRSA) E. faecalis (VRE) E. coli (Gram -) P. aeruginosa (Gram -)
2-(Aminomethyl)-4,6-dibromophenol 1.5 µg/mL 2.0 µg/mL >64 µg/mL >64 µg/mL
Pyridine Schiff Base Derivative 0.5 µg/mL 1.0 µg/mL >64 µg/mL >64 µg/mL

| Vancomycin (Positive Control) | 1.0 µg/mL | >64 µg/mL | N/A | N/A |

Table 2: Enzyme Inhibition Profile

Target Enzyme IC50 Range (µM) Putative Therapeutic Application
PTP1B 0.84 - 2.4 Type 2 Diabetes Mellitus
α-Glucosidase 0.03 - 1.5 Postprandial Hyperglycemia

| Isocitrate Lyase (ICL) | 4.5 - 6.0 | Antifungal / Agricultural Pathogens |

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems designed to eliminate experimental artifacts.

Protocol 1: Broth Microdilution Assay for MIC Determination

Causality Focus: We utilize Mueller-Hinton broth adjusted with divalent cations (Ca2+, Mg2+) to ensure physiological relevance and stabilize the bacterial outer membrane. Resazurin is utilized as a viability indicator to provide an objective, quantifiable endpoint, eliminating the subjectivity of visual turbidity assessments.

  • Preparation: Dissolve the bromophenol derivative in DMSO to create a 10 mg/mL stock. Dilute in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to a starting concentration of 128 µg/mL. Ensure final DMSO concentration is <1% v/v to prevent solvent toxicity.

  • Serial Dilution: Perform two-fold serial dilutions across a 96-well microtiter plate, leaving columns for positive (Vancomycin) and negative (vehicle) controls.

  • Inoculation: Adjust bacterial suspensions to a 0.5 McFarland standard (~1.5 × 10^8 CFU/mL). Dilute 1:150 in CAMHB and add 50 µL to each well (final inoculum: 5 × 10^5 CFU/mL).

  • Incubation: Incubate plates at 37°C for 18-20 hours under aerobic conditions.

  • Colorimetric Readout: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours. A color change from blue (oxidized) to pink (reduced resorufin) indicates viable cells. The MIC is the lowest concentration well that remains blue.

Protocol 2: Mechanistic ROS Decoupling Assay

Causality Focus: To determine if bacterial cell death is a direct result of membrane lysis or a secondary consequence of ROS generation, we pre-treat cultures with L-ascorbic acid (Vitamin C). By saturating the microenvironment with an electron donor, we neutralize derivative-induced ROS. If the MIC remains unchanged, the primary biocidal mechanism is definitively ROS-independent[3].

  • Antioxidant Pre-treatment: Prepare a bacterial suspension (5 × 10^5 CFU/mL) in CAMHB supplemented with 5 mM L-ascorbic acid.

  • Incubation: Allow the suspension to incubate for 30 minutes at room temperature to ensure cellular uptake of the antioxidant.

  • Compound Exposure: Expose the pre-treated bacteria to the bromophenol derivative at 1×, 2×, and 4× its established MIC.

  • Viability Plating: After 4 hours of exposure, take 100 µL aliquots, perform serial dilutions in sterile PBS, and plate on Tryptic Soy Agar (TSA).

  • Analysis: Count Colony Forming Units (CFUs) after 24 hours. Compare the log reduction in CFUs between the Vitamin C treated group and an untreated control group.

Workflow Synth Chemical Synthesis Char Structural Validation Synth->Char InVitro In Vitro Bioassays Char->InVitro Mech Mechanistic Decoupling InVitro->Mech Lead Lead Optimization Mech->Lead

Fig 3. Strategic workflow for the bioactivity screening of bromophenols.

References

  • Antibacterial Activity of 2-(2',4'-Dibromophenoxy)-4,6-dibromophenol from Dysidea granulosa Source: Marine Drugs (MDPI), 2009. URL:[Link]

  • Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases Source: Molecules (MDPI) / PubMed Central, 2024. URL:[Link]

  • Bromophenols in Marine Algae and Their Bioactivities Source: Marine Drugs (MDPI), 2011. URL:[Link]

Sources

2-(Aminomethyl)-4,6-dibromophenol: A Versatile Building Block in Medicinal Chemistry and Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I often encounter molecules that serve as foundational scaffolds for entire classes of therapeutics. 2-(Aminomethyl)-4,6-dibromophenol —frequently referred to in literature as 3,5-dibromo-2-hydroxybenzylamine —is one such privileged structure. Characterized by a highly reactive ortho-aminomethylphenol core and heavily halogenated at the 4 and 6 positions, this compound is a critical precursor in the synthesis of secretolytic agents, metalloenzyme inhibitors, and advanced Schiff base ligands.

This whitepaper provides an in-depth technical analysis of 2-(Aminomethyl)-4,6-dibromophenol. We will deconstruct its physicochemical properties, explore the causality behind its pharmacological efficacy, and provide self-validating experimental protocols for its utilization in drug discovery workflows.

Structural Pharmacology & Physicochemical Profiling

The utility of 2-(Aminomethyl)-4,6-dibromophenol in medicinal chemistry is not accidental; it is driven by precise structural features that dictate both its reactivity and its biological target engagement.

The Ortho-Aminomethylphenol Motif

The spatial arrangement of the aminomethyl group (-CH₂NH₂) adjacent to the phenolic hydroxyl (-OH) creates a pre-organized bidentate system. This proximity allows for the formation of a transient intramolecular hydrogen bond, which temporarily masks the molecule's polarity and enhances passive membrane permeability. Furthermore, this motif is the primary reactive site for forming Schiff bases (imines) and benzoxazine derivatives, making it an ideal anchor for combinatorial library generation .

The 4,6-Dibromo Substitution

The inclusion of heavy halogens at the 4 and 6 positions serves a dual mechanistic purpose:

  • Electronic Modulation: The strong inductive electron-withdrawing effect of the two bromine atoms significantly lowers the pKa of the phenolic proton. This ensures that the hydroxyl group acts as a highly potent hydrogen bond donor at physiological pH (7.4).

  • Halogen Bonding (Sigma-Hole): Bromine atoms possess an anisotropic charge distribution, featuring an electropositive crown (the sigma-hole) along the C-Br bond axis. This allows the scaffold to form highly directional, non-covalent halogen bonds with Lewis bases (e.g., backbone carbonyl oxygens) deep within hydrophobic protein pockets.

Quantitative Data Summary

To guide formulation and synthetic planning, the following table summarizes the key physicochemical properties of the scaffold:

PropertyValueChemical & Clinical Significance
Molecular Weight 280.94 g/mol Well within Lipinski’s Rule of 5; ensures favorable oral bioavailability.
LogP (Estimated) ~2.8 - 3.2Optimal lipophilicity for cell membrane permeation and hydrophobic pocket binding.
H-Bond Donors 3 (OH, NH₂)Facilitates strong anchoring to target protein polar residues.
H-Bond Acceptors 2 (O, N)Contributes to aqueous solubility and target interaction.
pKa (Amine) ~8.5 - 9.0Remains protonated at physiological pH, enabling critical ionic interactions.
pKa (Phenol) ~7.0 - 7.5Lowered by electron-withdrawing bromines; allows for partial ionization at pH 7.4.

Mechanistic Applications in Medicinal Chemistry

Secretolytic and Mucolytic Agents

The most prominent historical and clinical application of 3,5-dibromo-2-hydroxybenzylamine derivatives is in the treatment of respiratory disorders. Structurally related to the well-known mucolytics bromhexine and ambroxol, N-substituted derivatives of this scaffold act as potent secretolytic agents . They function by stimulating the serous cells of the bronchial glands, altering the viscosity of mucus, and enhancing mucociliary clearance.

Metalloenzyme Inhibition

Because the ortho-OH/NH₂ motif acts as a potent bidentate chelator, this scaffold is frequently utilized to design inhibitors for zinc-dependent metalloenzymes, such as bacterial ureases or human carbonic anhydrases. The heteroatoms coordinate directly with the active-site metal ion, while the dibromo-phenyl ring anchors the molecule into the adjacent hydrophobic cleft.

InteractionMap Core 2-(Aminomethyl)-4,6-dibromophenol Br 4,6-Dibromo Motif Core->Br OH_NH2 Ortho OH/NH2 Motif Core->OH_NH2 Effect1 Halogen Bonding (Sigma-Hole) Br->Effect1 Effect2 Hydrogen Bonding & Chelation OH_NH2->Effect2 Target1 Hydrophobic Pockets Target2 Polar Residues / Metals Effect1->Target1 Effect2->Target2

Pharmacological interaction pathways of the 2-(Aminomethyl)-4,6-dibromophenol scaffold.

Synthetic Workflows & Experimental Protocols

To leverage this building block effectively, researchers typically synthesize N-alkylated or N-cycloalkylated derivatives via reductive amination. The following protocol outlines the synthesis of a secretolytic precursor (e.g., N-cyclohexyl-3,5-dibromo-2-hydroxybenzylamine) from 3,5-dibromosalicylaldehyde.

Protocol: Reductive Amination to Yield N-Substituted Derivatives

Objective: Synthesize secondary amine derivatives while preserving the integrity of the critical halogen and hydroxyl functional groups.

Step 1: Imine Condensation

  • Action: Dissolve 1.0 equivalent of 3,5-dibromosalicylaldehyde and 1.1 equivalents of the primary amine (e.g., cyclohexylamine) in absolute ethanol. Reflux the mixture for 2 hours.

  • Causality: Absolute ethanol is selected because it dissolves both precursors and acts as an environmentally benign protic solvent that facilitates the nucleophilic attack of the amine on the carbonyl carbon. The slight molar excess of the amine drives the equilibrium toward complete Schiff base (imine) formation.

Step 2: Borohydride Reduction

  • Action: Cool the reaction mixture to 0°C using an ice bath. Add 1.5 equivalents of Sodium Borohydride (NaBH₄) portion-wise over 15 minutes. Allow the mixture to warm to room temperature and stir for 3 hours.

  • Causality: NaBH₄ is specifically chosen over stronger reducing agents (like LiAlH₄) because it selectively reduces the imine double bond without requiring the protection of the free phenolic -OH group. Cooling to 0°C controls the exothermic reduction, preventing thermal degradation and minimizing side reactions such as C-N bond cleavage.

Step 3: Quenching and Phase Extraction

  • Action: Quench the reaction by adding 2N NaOH, then evaporate the ethanol under reduced pressure. Add distilled water to the residue and extract three times with chloroform.

  • Causality: The addition of NaOH neutralizes any formed borate complexes and ensures the newly formed secondary amine remains in its free-base (lipophilic) form. This maximizes the partition coefficient, allowing for highly efficient extraction into the organic chloroform layer. Evaporating the ethanol prior to extraction prevents it from acting as a co-solvent that would otherwise drag the product into the aqueous phase.

Step 4: Salt Precipitation (Self-Validation System)

  • Action: Dry the combined chloroform layers over anhydrous Na₂SO₄, filter, and evaporate to dryness. Dissolve the crude residue in a minimal amount of dry acetone. Add ethanolic HCl dropwise until the solution is distinctly acidic. Collect the resulting precipitate via vacuum filtration and wash with cold ether.

  • Causality & Validation: Converting the free base to a hydrochloride salt drastically increases its stability against atmospheric oxidation and improves its aqueous solubility for downstream biological assays. This precipitation step acts as a self-purifying, self-validating system: impurities remain dissolved in the acetone/ether supernatant. The successful formation of a white crystalline powder with a sharp, literature-consistent melting point (e.g., 189–191°C for the N-cyclohexyl derivative) validates the purity and success of the synthesis .

SynthesisWorkflow A 3,5-Dibromosalicylaldehyde C Imine Intermediate A->C Ethanol, Reflux B Primary Amine B->C D NaBH4 Reduction C->D 0°C to RT E 2-(Aminomethyl)-4,6-dibromophenol Derivatives D->E HCl Precipitation

Synthetic workflow for 2-(Aminomethyl)-4,6-dibromophenol derivatives via reductive amination.

Conclusion

2-(Aminomethyl)-4,6-dibromophenol is far more than a simple chemical intermediate; it is a highly engineered pharmacophore. By understanding the causality behind its structural features—specifically the halogen bonding capabilities of the dibromo motif and the chelating potential of the ortho-aminomethylphenol core—medicinal chemists can rationally design next-generation therapeutics ranging from advanced mucolytics to targeted metalloenzyme inhibitors.

References

  • US4073942A - Halo-substituted hydroxybenzyl-amines as secretolytic agents Google Patents URL
  • CA1092113A - Benzylamines Google Patents URL

The Electronic Tug-of-War: Electron-Donating and Directing Effects in Dibromophenols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Halogenated phenols, particularly dibromophenols, serve as indispensable synthons in the development of active pharmaceutical ingredients (APIs), agrochemicals, and advanced polymeric materials 1. For synthetic chemists, predicting the regioselectivity of these scaffolds during downstream functionalization is critical. This whitepaper provides an in-depth mechanistic analysis of the competing electron-donating and directing effects in 2,4-dibromophenol, debunks common predictive misconceptions, and outlines field-proven experimental protocols for modulating these electronic effects.

Mechanistic Foundations: Hammett Parameters and Substituent Effects

The reactivity of 2,4-dibromophenol during Electrophilic Aromatic Substitution (EAS) is governed by an electronic "tug-of-war" between the hydroxyl (-OH) group and the two bromine (-Br) atoms. To accurately predict where an incoming electrophile will attack, we must quantify the electronic contributions of each substituent using Hammett constants ( σ ).

  • The Hydroxyl Group (-OH): The oxygen atom possesses lone pairs that strongly donate electron density into the aromatic ring via resonance ( +R / +M effect). This resonance effect vastly overpowers its inductive electron-withdrawing nature ( −I ). The negative σpara​ value indicates a massive stabilization of positive charge at the ortho and para positions, making the -OH group a powerful activating and ortho/para-directing group.

  • The Bromine Atoms (-Br): Halogens are unique; they are overall deactivating due to their strong electronegativity ( −I>+R ), pulling electron density away from the ring. However, their lone pairs can still stabilize the arenium ion (sigma complex) via resonance, meaning they direct incoming electrophiles to the ortho and para positions despite deactivating the ring.

Quantitative Data: Hammett Constants

The following table summarizes the Hammett constants for the substituents present in dibromophenols, illustrating the stark contrast in their electronic influence 2.

Substituent σmeta​ (Inductive Dominance) σpara​ (Resonance Dominance)Net Directing EffectActivation Status
-OH +0.12 −0.37 Ortho / ParaStrongly Activating
-Br +0.39 +0.23 Ortho / ParaWeakly Deactivating

Predictive Regioselectivity: Debunking EAS Misconceptions

When multiple directing groups are present on a benzene ring, the most strongly activating group dictates the regiochemistry of the substitution. A pervasive misconception in introductory literature is that the nitration of 2,4-dibromophenol yields 2,4-dibromo-5-nitrophenol as the major product 3. This assumes the bromines dictate the attack.

The Causality of Regioselectivity: In 2,4-dibromophenol, the -OH is at C1, and the bromines are at C2 and C4. The open positions are C3, C5, and C6.

  • C3 & C5: These positions are meta to the strongly activating -OH group. While they are ortho to the bromines, the bromines are deactivating.

  • C6: This position is ortho to the strongly activating -OH group.

Because the resonance donation of the -OH group ( σpara​=−0.37 ) completely overwhelms the weak directing effects of the bromines, the arenium ion is vastly more stable when the electrophile attacks at C6. Therefore, the major product is unequivocally 2,4-dibromo-6-nitrophenol 4, 5.

EAS_Pathway SM 2,4-Dibromophenol (Starting Material) Sigma_C6 Arenium Ion at C6 (ortho to -OH) SM->Sigma_C6 Kinetically Favored (+R effect of -OH) Sigma_C5 Arenium Ion at C5 (meta to -OH) SM->Sigma_C5 Disfavored (meta to -OH) E_NO2 Nitronium Ion (NO2+) E_NO2->Sigma_C6 Attack E_NO2->Sigma_C5 Attack Prod_Major 2,4-Dibromo-6-nitrophenol (Major Product) Sigma_C6->Prod_Major Deprotonation (Rearomatization) Prod_Minor 2,4-Dibromo-5-nitrophenol (Trace/Disfavored) Sigma_C5->Prod_Minor Deprotonation

EAS Pathway: Nitration of 2,4-dibromophenol strongly favors the C6 position due to -OH activation.

Modulating Directing Effects: Experimental Protocols

In many drug development workflows, the extreme activating power of the free hydroxyl group is undesirable, as it can lead to over-oxidation or poly-substitution. To attenuate this reactivity and alter the steric environment, chemists routinely mask the -OH group via O-methylation, converting 2,4-dibromophenol to 2,4-dibromoanisole 6.

Physicochemical Properties of the Transformation
CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
2,4-Dibromophenol C₆H₄Br₂O251.9035–38154 (at 11 mmHg)
Methyl Iodide (MeI) CH₃I141.94-66.542.5
2,4-Dibromoanisole C₇H₆Br₂O265.9360–62260
Step-by-Step Methodology: Synthesis of 2,4-Dibromoanisole

This protocol utilizes a Williamson ether synthesis framework. The self-validating nature of this workflow relies on the visual shift of the suspension and TLC monitoring to confirm the complete consumption of the highly polar phenol.

1. Reaction Setup & Deprotonation:

  • Action: Dissolve 1.0 equivalent of 2,4-dibromophenol in anhydrous acetonitrile. Add 3.0–4.0 equivalents of finely ground anhydrous potassium carbonate ( K2​CO3​ ).

  • Causality: Acetonitrile is chosen as a polar aprotic solvent because it does not solvate the nucleophile tightly, thereby accelerating the subsequent SN​2 reaction. The mild base K2​CO3​ deprotonates the phenol, generating the highly nucleophilic phenoxide ion.

2. Electrophilic Addition:

  • Action: Begin vigorous stirring. Dropwise, add 2.0–3.0 equivalents of methyl iodide ( CH3​I ) at room temperature.

  • Causality: Dropwise addition controls the exothermic nature of the SN​2 attack. The phenoxide oxygen attacks the electrophilic methyl carbon, displacing the iodide leaving group.

3. Reflux & Validation:

  • Action: Heat the mixture to a gentle reflux (approx. 80°C) for 12–24 hours. Monitor the reaction via Thin Layer Chromatography (TLC) (e.g., 9:1 Hexanes:Ethyl Acetate).

  • Causality: The reaction is complete when the low-Rf phenolic spot disappears, replaced entirely by the higher-Rf anisole spot (due to the loss of hydrogen-bonding capability).

4. Work-up & Isolation:

  • Action: Cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Add distilled water to the residue and extract with dichloromethane ( CH2​Cl2​ ) three times.

  • Causality: The aqueous wash removes residual K2​CO3​ and unreacted CH3​I . The organic layer is dried over anhydrous sodium sulfate, filtered, and evaporated to yield crude 2,4-dibromoanisole, which can be recrystallized for >95% purity 6.

Conclusion

The functionalization of dibromophenols requires a rigorous understanding of competing electronic effects. By analyzing Hammett constants, it becomes evident that the resonance-donating capability of the hydroxyl group dictates regioselectivity, overriding the weaker directing effects of the halogens. For advanced synthetic campaigns, mastering these principles—and knowing how to mask them via targeted protocols—is essential for designing efficient, high-yield API synthesis routes.

References

  • "2,4-Dibromophenol", Jiangxi Zhongding Biotechnology Co., Ltd.,
  • "Hammett Sigma Constants*", Wired Chemist,
  • "Draw the structure of the major product(s) you would obtain from the nitration of 2,4-dibromophenol.", Homework.Study.com,
  • "L,--The Nitration of s- Tyihalogen Anilines.", RSC Publishing,
  • "Synthesis of Anthropomorphic Molecules: The NanoPutians.", Scite.ai,
  • "Application Notes and Protocols for the Synthesis of 2,4-Dibromoanisole

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Introduction: The Strategic Importance of Aminomethylating Phenols

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Aminomethylation of Phenols for Researchers and Drug Development Professionals

The introduction of an aminomethyl group (—CH₂NR₂) onto a phenolic scaffold is a cornerstone transformation in modern organic synthesis. This reaction, known broadly as aminomethylation, imparts significant changes to the parent molecule's physicochemical properties. For researchers in drug discovery and materials science, the resulting aminomethylated phenols, or Mannich bases, are of profound interest. The addition of a basic amino group can enhance aqueous solubility, improve bioavailability, and introduce a versatile synthetic handle for further molecular elaboration.[1][2] These attributes make aminomethylated phenols prevalent structural motifs in a vast array of pharmaceuticals, agrochemicals, and specialty polymers.[1][3][4]

The classic and most fundamental method for achieving this transformation is the Mannich reaction , a three-component condensation that has been a workhorse of synthetic chemistry for over a century.[5][6] However, the quest for greater efficiency, milder conditions, and enhanced regioselectivity has spurred the development of powerful modern alternatives, particularly in the realm of catalytic C-H functionalization.[7] This guide provides a detailed exploration of the core reaction, its mechanistic underpinnings, field-proven protocols, and the advanced catalytic strategies that define the state-of-the-art.

The Mannich Reaction: A Foundational Three-Component Condensation

First generalized by the German chemist Carl Mannich in 1912, following earlier related work by Mario Betti, the Mannich reaction is a one-pot aminoalkylation process.[5] In the context of phenols, it involves the condensation of the phenol, an aldehyde (most commonly formaldehyde), and a primary or secondary amine.[5][6][8] The phenolic ring, activated by the hydroxyl group, serves as the nucleophile in this powerful carbon-carbon bond-forming reaction.

The Reaction Mechanism: A Tale of Two Steps

The aminomethylation of a phenol via the Mannich reaction proceeds through a well-established two-stage mechanism.[5] Understanding this pathway is critical for controlling the reaction's outcome and troubleshooting experimental challenges.

  • Formation of the Electrophilic Iminium Ion: The reaction initiates with the condensation of the amine and formaldehyde, typically under acid catalysis, to form a highly reactive electrophile known as an iminium ion (or Eschenmoser's salt precursor).[1][5][6][9] This step involves the nucleophilic attack of the amine on the formaldehyde carbonyl, followed by dehydration to yield the resonance-stabilized cation.

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the phenol then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion.[1][5] This attack is followed by the rearomatization of the ring through the loss of a proton, yielding the final aminomethylated phenol product.

Mannich_Mechanism cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution Amine R₂NH (Secondary Amine) Protonated_Amine R₂N⁺H-CH₂-OH Amine->Protonated_Amine + H⁺, +CH₂O Formaldehyde CH₂O (Formaldehyde) Iminium [CH₂=NR₂]⁺ (Iminium Ion) Protonated_Amine->Iminium - H₂O Phenol Phenol (Nucleophile) Wheland Wheland Intermediate Phenol->Wheland + [CH₂=NR₂]⁺ Product ortho-Aminomethylated Phenol Wheland->Product - H⁺

Caption: The two-stage mechanism of the Mannich reaction with phenols.
Causality Behind Experimental Choices
  • Regioselectivity (The ortho vs. para Question): The hydroxyl group of a phenol is a powerful ortho, para-director. The aminomethyl group is typically installed at the ortho position.[10][11] This preference is often attributed to the formation of a hydrogen-bonded six-membered transition state involving the phenolic hydroxyl, the iminium ion, and the incoming nucleophilic ring carbon. However, if both ortho positions are sterically hindered or blocked, the reaction can be directed to the para position.[10][12] The choice of solvent can also influence regioselectivity, though its effect is often substrate-dependent.[13]

  • Role of pH: The reaction conditions must be carefully balanced. Mildly acidic conditions are often employed to catalyze the formation of the iminium ion. However, strongly acidic conditions can be detrimental, as protonation of the phenolic oxygen deactivates the ring, reducing its nucleophilicity. Conversely, in bifunctional substrates containing both a phenolic hydroxyl and a more acidic proton (e.g., a ketone), pH can be used to control chemoselectivity. At low pH (using amine hydrochlorides), the reaction may favor aminomethylation at the ketone's α-carbon, while at high pH (using free amines), the more nucleophilic phenoxide directs the reaction to the aromatic ring.[14]

  • Solvent and Temperature: Ethanol is a commonly used solvent as it effectively dissolves the reactants and is relatively benign.[10][11] For highly reactive phenols, the reaction can proceed smoothly at room temperature over several hours or days.[5][10] Less reactive or sterically hindered phenols may require heating, often to the reflux temperature of the solvent, to achieve a reasonable reaction rate.[11]

Field-Proven Experimental Protocols

The following protocols are representative examples of the Mannich reaction applied to phenols, providing a validated starting point for laboratory synthesis.

Protocol 1: General Synthesis of 4,5-Dimethyl-2-(morpholinomethyl)phenol

This procedure is a classic example of a mono-aminomethylation at the ortho position of a substituted phenol.[5]

Methodology:

  • Dissolution: In a round-bottom flask, dissolve 1 equivalent of 3,4-dimethylphenol in ethanol.

  • Cooling: Cool the solution in an ice bath to maintain a temperature below 10°C.

  • Reagent Addition: Slowly add an equimolar amount of morpholine to the cooled solution. Following this, add an equimolar amount of aqueous formaldehyde solution (e.g., 37%) dropwise, ensuring the temperature remains below 10°C.

  • Reaction: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Work-up: Remove the ethanol solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting residue can be purified by column chromatography on silica gel, using an appropriate eluent system such as a mixture of hexane and ethyl acetate, to yield the pure product.

Protocol 2: Synthesis of 2,6-Bis(aminomethyl)phenol Derivatives

This method demonstrates the di-substitution of a phenol to produce valuable bis-aminomethylated scaffolds.[8]

Methodology:

  • Mixing: To a stirred mixture of the chosen phenol (1 equivalent) and an aqueous solution of the desired amine (2.2 equivalents, e.g., 25% dimethylamine), add aqueous formaldehyde (2.2 equivalents, 37%) dropwise over 15 minutes at 10-15°C.

  • Initial Reaction: Stir the reaction mixture at 25°C for 1 hour.

  • Heating: Heat the mixture to 100°C and continue stirring for an additional 2 hours.

  • Salting Out: To the hot solution, add sodium chloride (approximately 160 g per mole of phenol) to precipitate the product.

  • Isolation: Cool the mixture, then collect the solid product by filtration.

  • Purification: Wash the crude product with cold water or an appropriate organic solvent to remove impurities. Further purification can be achieved by recrystallization.

Mannich_Workflow start Start mix 1. Combine Phenol, Amine, & Formaldehyde in Solvent start->mix react 2. Stir at Controlled Temperature mix->react monitor 3. Monitor Reaction (e.g., by TLC) react->monitor monitor->react Incomplete workup 4. Work-up (Solvent Removal / Extraction) monitor->workup Reaction Complete purify 5. Purification (Chromatography / Recrystallization) workup->purify end Pure Product purify->end

Caption: A generalized experimental workflow for the Mannich reaction.

Modern Alternatives & Advanced Methodologies

While robust, the classic Mannich reaction can suffer from drawbacks such as the use of stoichiometric reagents, sometimes harsh conditions, and limited substrate scope, which has driven the development of more refined methods.[7][15]

Pre-formed Iminium Salts

A significant improvement involves the use of stable, pre-formed iminium salts, such as Eschenmoser's salt (dimethyl(methylene)ammonium iodide) and its analogs.[16] This approach decouples the formation of the electrophile from the main reaction, offering several advantages:

  • Milder Conditions: Reactions can often be performed at or below room temperature.[16]

  • Greater Control: The concentration of the electrophile is well-defined, leading to cleaner reactions and often higher yields.[15][16]

  • Expanded Scope: Allows for the aminomethylation of sensitive substrates that might not tolerate traditional Mannich conditions.

Catalytic C-H Functionalization

The most significant modern advance is the direct aminomethylation of phenolic C-H bonds via transition-metal catalysis. These cross-dehydrogenative coupling (CDC) reactions forge the C-C bond without the need for formaldehyde.[7]

  • Copper-Catalyzed Systems: Copper(II) salts have proven highly effective in catalyzing the ortho-selective aminomethylation of phenols with various amine sources, including N,N-dimethylanilines and potassium aminomethyltrifluoroborates.[17][18][19] These reactions often employ an oxidant, such as tert-butyl hydroperoxide (TBHP), and are believed to proceed through a radical mechanism involving a six-membered transition state that ensures high ortho-selectivity.[17][18]

  • Other Metal Catalysts: Vanadium and other transition metals have also been developed to catalyze direct ortho-aminomethylation, expanding the toolkit available to chemists.[7]

  • Transition-Metal-Free Methods: Recent research has uncovered iodine-catalyzed protocols that achieve ortho-aminomethylation in aqueous media, offering a greener and more sustainable alternative to heavy metal catalysis.

Catalytic_Aminomethylation cluster_input Inputs Phenol Phenol Derivative Product ortho-Aminomethylated Phenol Phenol->Product Amine Amine Source (e.g., N,N-dialkylaniline) Amine->Product Catalyst Catalyst (e.g., Cu(II), Vanadium, Iodine) Catalyst->Product Oxidant Oxidant (if required) Oxidant->Product

Caption: Conceptual overview of catalytic C-H aminomethylation of phenols.
Reductive Amination of Diformylphenols

For the synthesis of specific structures like 2,6-bis(aminomethyl)phenols, an alternative two-step route involves the reductive amination of a 2,6-diformylphenol intermediate.[8] This process first forms an imine between the aldehyde groups and a primary amine, which is then reduced in a second step using a reducing agent like sodium borohydride or catalytic hydrogenation.[8]

Summary of Methodologies

MethodReactantsConditions/CatalystKey AdvantagesLimitations
Classic Mannich Phenol, Formaldehyde, AmineOften RT to reflux; mild acid/base catalysisOne-pot, atom-economical, widely applicableCan require harsh conditions; potential for side products
Pre-formed Iminium Salts Phenol, Eschenmoser's Salt (or analog)Mild, often RT; aprotic solventsHigh yields, clean reactions, good for sensitive substratesRequires pre-synthesis of the salt; stoichiometric reagent
Catalytic C-H Coupling Phenol, Amine Source (no formaldehyde)Transition-metal catalyst (Cu, V) + oxidantHigh regioselectivity (ortho), avoids formaldehydeRequires catalyst; may need specific amine precursors
Iodine-Catalyzed C-H Phenol, Amine SourceIodine catalyst, aqueous mediaTransition-metal-free, "green" alternativeNewer method, scope may be more limited
Reductive Amination Diformylphenol, Primary Amine1. Imine formation 2. Reducing agent (e.g., NaBH₄)Good for specific bis-substituted productsTwo-step process; requires specific starting material

Applications in Drug Discovery and Beyond

The aminomethylated phenol motif is a "privileged scaffold" in medicinal chemistry, appearing in numerous bioactive molecules.[3][13] The Mannich bases derived from phenols exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimalarial, and analgesic properties.[2][13][20]

  • Amodiaquine: An antimalarial drug that features a dialkylaminomethylphenol core structure.[13]

  • Opioid Receptor Agonists: Compounds like BW373U86 have been developed as selective δ-opioid receptor agonists for potential use as analgesics.[13]

  • Anticancer Agents: The introduction of Mannich base side chains to natural product scaffolds like chalcones has been shown to enhance their cytotoxic activity against cancer cell lines.[2][20]

The value of this structural unit lies in its ability to introduce a basic nitrogen center, which can be protonated at physiological pH. This enhances water solubility and allows for strong ionic interactions with biological targets like enzymes and receptors, often leading to improved potency and a modified pharmacokinetic profile.[2]

Conclusion

The aminomethylation of phenols remains a vital and evolving area of organic synthesis. The classic Mannich reaction provides a direct, powerful, and often simple route to a diverse range of valuable Mannich bases. Its mechanistic nuances, particularly regarding regioselectivity and pH control, offer chemists considerable scope for optimization. Complementing this foundational method, modern catalytic C-H functionalization strategies have emerged as highly precise and elegant alternatives that avoid the use of formaldehyde and provide exceptional control over site-selectivity. For researchers and drug development professionals, a thorough understanding of both the classic and contemporary approaches to phenol aminomethylation is essential for the efficient synthesis and derivatization of molecules with significant therapeutic and industrial potential.

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  • Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols - MDPI. (mdpi.com) [Link]

  • (PDF) Synthesis and characterization of aminomethylated 2-chloro-4-phenylphenols. (researchgate.net) [Link]

  • V–Catalyzed Direct Ortho‐Aminomethylation of Phenols - ResearchGate. (researchgate.net) [Link]

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  • Application of the Mannich reaction in the structural modification of natural products - PMC. (ncbi.nlm.nih.gov) [Link]

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  • MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS - AdiChemistry. (adichemistry.com) [Link]

  • Csp2–H functionalization of phenols: an effective access route to valuable materials via Csp2–C bond formation - PMC. (ncbi.nlm.nih.gov) [Link]

  • Aminomethylated phenol structural moieties in API and agrochemical compounds. (researchgate.net) [Link]

  • Modern Alternatives of the Mannich Reaction for the Aminoalkylation of Aldehydes, Nitroalkanes and cyclic Dienes. (d-nb.info) [Link]

  • Aminomethylated derivatives of simple phenols as anticancer agents. - ResearchGate. (researchgate.net) [Link]

  • SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. (revroum.lew.ro) [Link]

  • Modern Variants of The Mannich Reaction | PDF | Ketone | Amine - Scribd. (scribd.com) [Link]

  • Chemoselective aminomethylation of bifunctional substrates: carbonyl versus phenolic hydroxyl, carbonyl versus pyrazole and pyrrole versus phenolic hydroxyl as competing activating groups - Sci-Hub. (sci-hub.se) [Link]

Sources

Methodological & Application

Protocol for the Mannich Reaction with Dibromophenols and Formaldehyde: Synthesis of Aminomethylated Phenolic Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scope

The Mannich reaction is a highly versatile, three-component condensation reaction utilized to synthesize aminomethylated derivatives. In the context of drug development and advanced materials science, the aminomethylation of halogenated phenols—specifically 2,4-dibromophenol and 2,6-dibromophenol—yields critical building blocks. These dibrominated Mannich bases serve as vital intermediates in pharmaceutical synthesis and act as reactive flame-retardant polyols in the production of rigid polyurethane foams.

This application note provides a comprehensive, self-validating protocol for conducting the Mannich reaction using dibromophenols, formaldehyde, and various amines, emphasizing the mechanistic causality behind experimental conditions and regioselectivity.

Mechanistic Overview & Regioselectivity (Causality)

The synthesis of aminomethylated dibromophenols proceeds through a well-established electrophilic aromatic substitution (EAS) pathway[1]. Understanding the regioselectivity is critical for predicting the final product architecture:

  • Iminium Ion Formation : The reaction initiates with the nucleophilic attack of the amine (primary or secondary) on the carbonyl carbon of formaldehyde. Subsequent dehydration of the hemiaminal intermediate generates a highly reactive, electrophilic iminium ion[1].

  • Electrophilic Aromatic Substitution : The electron-rich aromatic ring of the dibromophenol acts as the nucleophile. The phenolic hydroxyl (–OH) group strongly activates the ring, directing incoming electrophiles to the ortho and para positions[1].

  • Steric and Electronic Regioselectivity :

    • 2,4-Dibromophenol : The para position (C4) and one ortho position (C2) are sterically blocked by bromine atoms. Consequently, the iminium ion exclusively attacks the vacant ortho position (C6), yielding an ortho-substituted Mannich base[1].

    • 2,6-Dibromophenol : Both ortho positions (C2 and C6) are occupied by bromine atoms. The substitution is therefore forced to occur exclusively at the vacant para position (C4)[2].

Mechanism Amine Amine (1° or 2°) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Nucleophilic Attack CH2O Formaldehyde (CH2O) CH2O->Hemiaminal Iminium Electrophilic Iminium Ion Hemiaminal->Iminium Dehydration (-H2O) EAS Electrophilic Aromatic Substitution (EAS) Iminium->EAS Reacts with Phenol Dibromophenol (Nucleophile) Phenol->EAS ortho/para activated Product Aminomethylated Mannich Base EAS->Product Rearomatization

Fig 1. Mechanistic pathway of the Mannich reaction forming the aminomethylated base.

Reagent Selection & Experimental Design

  • Formaldehyde Source : Aqueous formaldehyde (37% w/w, formalin) is preferred for liquid-phase reactions due to its ease of handling and immediate availability for hemiaminal formation. Paraformaldehyde can be used if anhydrous conditions are strictly required, though it necessitates a depolymerization step (usually base-catalyzed or thermal).

  • Amine Selection : Primary amines (e.g., benzylamine) and secondary amines (e.g., dimethylamine, diethanolamine) are highly effective[1],[2]. Secondary amines are often preferred when preventing over-alkylation (forming tertiary amines) is necessary.

  • Solvent & Temperature : Ethanol or methanol are ideal solvents as they solubilize all reagents and facilitate the azeotropic removal of water if needed. The initial addition must be performed at 0–5 °C to control the exothermic hemiaminal formation and prevent formaldehyde volatilization. The subsequent EAS step requires refluxing (50–70 °C) to overcome the activation energy barrier of disrupting the phenol's aromaticity.

Experimental Protocols

Protocol A: Synthesis of 2-[(Benzylamino)methyl]-4,6-dibromophenol (Ortho-Substitution)

This protocol utilizes a primary amine and 2,4-dibromophenol.

  • Preparation : In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-dibromophenol (10.0 mmol) and benzylamine (10.5 mmol) in 50 mL of absolute ethanol[1].

  • Cooling & Addition : Submerge the flask in an ice-water bath to bring the internal temperature to 0–5 °C. Slowly add aqueous formaldehyde (37%, 11.0 mmol) dropwise over 15 minutes via an addition funnel. Causality: Dropwise addition prevents thermal runaway and suppresses the formation of aminal byproducts.

  • Condensation : Remove the ice bath and attach a reflux condenser. Heat the mixture to reflux (approx. 70 °C) and stir continuously for 3 to 4 hours[1].

  • Workup : Cool the reaction mixture to room temperature. Remove the ethanol solvent under reduced pressure using a rotary evaporator.

  • Purification : Extract the resulting residue with ethyl acetate and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize the crude product from a mixture of ethanol/hexane to yield pure 2-[(Benzylamino)methyl]-4,6-dibromophenol[1].

Protocol B: Synthesis of 4-(Dimethylaminomethyl)-2,6-dibromophenol (Para-Substitution)

This protocol utilizes a secondary amine and 2,6-dibromophenol.

  • Preparation : Dissolve 2,6-dibromophenol (10.0 mmol) in 40 mL of methanol. Add dimethylamine (40% aqueous solution, 12.0 mmol)[2],[3].

  • Cooling & Addition : Cool the mixture to 0 °C. Add aqueous formaldehyde (37%, 12.0 mmol) dropwise over 10 minutes.

  • Condensation : Heat the reaction mixture to 50–60 °C for 4 hours. Causality: 2,6-dibromophenol is slightly more sterically hindered at the reaction center; maintaining a steady moderate heat ensures complete conversion to the para-substituted product[2].

  • Workup & Purification : Quench the reaction with crushed ice. If the product precipitates, collect it via vacuum filtration. Otherwise, extract with dichloromethane, dry, and concentrate. Recrystallize to obtain 4-(dimethylaminomethyl)-2,6-dibromophenol[3].

Workflow Prep 1. Preparation Mix Phenol & Amine in Solvent Add 2. Addition Dropwise CH2O at 0-5°C Prep->Add React 3. Condensation Reflux at 50-70°C Add->React Workup 4. Workup Vacuum Distillation & Extraction React->Workup Purify 5. Purification Recrystallization Workup->Purify

Fig 2. Step-by-step experimental workflow for the Mannich condensation process.

Quantitative Data & Optimization

The table below summarizes the expected regioselectivity and typical yields based on the structural constraints of the starting phenolic compounds.

Reactant 1 (Phenol)Reactant 2 (Amine)AldehydeRegioselectivityTarget ProductTypical Yield
2,4-Dibromophenol Benzylamine (1°)Formaldehydeortho (C6)2-[(Benzylamino)methyl]-4,6-dibromophenol80–85%
2,6-Dibromophenol Dimethylamine (2°)Formaldehydepara (C4)4-(Dimethylaminomethyl)-2,6-dibromophenol60–75%
2,4-Dibromophenol Diethanolamine (2°)Formaldehydeortho (C6)Brominated Mannich Base Polyol>90%

Downstream Applications: Polyurethane Flame Retardants

A highly prominent industrial application of this protocol is the synthesis of fire-resistant polyurethanes. When 2,4-dibromophenol or 2,6-dibromophenol is reacted with diethanolamine and formaldehyde, the resulting Mannich base contains multiple reactive hydroxyl groups alongside the bromine atoms[4].

By subjecting this Mannich base to subsequent propoxylation (reaction with 2–3 moles of propylene oxide), researchers generate a highly functional, bromine-aromatic polyol. When integrated into a rigid polyurethane foam matrix, the covalent bonding of this polyol eliminates the migration and volatility issues typically associated with additive flame retardants (like TCPP), ensuring permanent, intrinsic flame retardancy[5],[4].

References

  • Grillot, G. F., et al. "Condensation of Primary Aromatic Amines with Formaldehyde and Thiophenols." The Journal of Organic Chemistry, 1959, Volume 24, No. 8. Available at:[Link]

  • Ionescu, M. "Chemistry and Technology of Polyols for Polyurethanes, 2nd Edition." Smithers Rapra Technology / ResearchGate, 2016. Available at: [Link]

Sources

Application Notes & Protocols: The Versatility of 2-(Aminomethyl)-4,6-dibromophenol in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Scaffold for Complex Heterocycles

In the landscape of medicinal chemistry and materials science, the strategic selection of starting materials is paramount. 2-(Aminomethyl)-4,6-dibromophenol is a highly functionalized building block that offers a unique convergence of reactive sites: a nucleophilic primary amine, an acidic phenolic hydroxyl group, and an activated aromatic ring. This trifecta of functionality makes it an exceptionally valuable precursor for the synthesis of a variety of heterocyclic compounds, particularly those containing fused ring systems. The bromine atoms not only influence the electronic properties of the molecule but also provide handles for further synthetic transformations, such as cross-coupling reactions.

While its direct synthesis can be achieved through various methods, a common conceptual pathway involves the controlled aminomethylation (a variant of the Mannich reaction) of 4,6-dibromophenol. The inherent reactivity of this molecule allows for elegant and efficient construction of complex molecular architectures. These notes provide an in-depth guide to its application, focusing on the synthesis of two major classes of six-membered heterocycles: 1,3-benzoxazines and quinazolines.[1][2]

Part 1: Synthesis of 6,8-Dibromo-1,3-Benzoxazine Derivatives

The most direct application of 2-(Aminomethyl)-4,6-dibromophenol is in the synthesis of 1,3-benzoxazines. These compounds and their corresponding polymers (polybenzoxazines) are renowned for their high thermal stability, low water absorption, and excellent mechanical properties.[3][4] The synthesis is a classic example of a Mannich-like condensation and ring-closure reaction.[3]

Causality of the Reaction Mechanism

The reaction proceeds through a one-pot cyclization with an aldehyde. The primary amine of the 2-(aminomethyl) group and the phenolic hydroxyl group react with the aldehyde to form the six-membered oxazine ring. The mechanism involves the initial formation of a Schiff base (imine) between the primary amine and the aldehyde, followed by an intramolecular nucleophilic attack by the phenolic oxygen onto the iminium ion. This cascade is efficient and typically results in high yields of the desired benzoxazine monomer.[5][6][7]

Visualizing the Benzoxazine Synthesis

Benzoxazine Synthesis Mechanism: Benzoxazine Formation cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product A 2-(Aminomethyl)- 4,6-dibromophenol C Iminium Ion Intermediate A->C + R-CHO - H2O B Aldehyde (R-CHO) B->C D Hemiaminal-like Adduct C->D Intramolecular Attack by Phenolic -OH E 6,8-Dibromo-3-R-3,4-dihydro- 2H-1,3-benzoxazine D->E Dehydration / Ring Closure

Caption: Reaction pathway for the synthesis of 1,3-benzoxazines.

Experimental Protocol: Synthesis of 6,8-Dibromo-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine

Materials:

  • 2-(Aminomethyl)-4,6-dibromophenol (1.0 eq)

  • Benzaldehyde (1.05 eq)

  • 1,4-Dioxane or Toluene (as solvent)

  • Magnesium Sulfate (anhydrous)

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(Aminomethyl)-4,6-dibromophenol (e.g., 2.81 g, 10 mmol) in 1,4-dioxane (40 mL).

  • Addition of Aldehyde: To the stirred solution, add benzaldehyde (e.g., 1.11 g, 10.5 mmol) dropwise at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 101°C for dioxane) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the crude residue in dichloromethane (50 mL) and wash with brine (2 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Isolation: The resulting crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure product as a solid.

Data Summary: Representative Benzoxazine Derivatives
EntryAldehyde (R-CHO)R-GroupTypical Yield (%)
1BenzaldehydePhenyl85-95%
2Paraformaldehyde-H80-90%
3Furfural2-Furyl82-92%
4CyclohexanecarboxaldehydeCyclohexyl75-85%

Part 2: Synthesis of 5,7-Dibromoquinazoline Derivatives

Quinazolines and their derivatives are a major class of nitrogen-containing heterocycles that exhibit a wide range of biological activities, making them crucial scaffolds in drug discovery.[2][8][9] 2-(Aminomethyl)-4,6-dibromophenol serves as an excellent precursor to 5,7-dibromo-substituted quinazolines, although the synthesis is typically a multi-step process involving cyclization followed by aromatization.

Causality of the Reaction Mechanism

A plausible and efficient route involves an initial condensation of the 2-(aminomethyl) group with an aldehyde to form a 1,2,3,4-tetrahydroquinazoline intermediate.[8] This reaction is analogous to the formation of imines from primary amines and aldehydes.[10][11] The phenolic -OH group is not directly involved in the initial cyclization. The subsequent and critical step is the oxidation of the tetrahydroquinazoline ring to the fully aromatic quinazoline system. This oxidation can be achieved using various reagents, such as manganese dioxide (MnO₂), potassium permanganate (KMnO₄), or simply by aerobic oxidation under specific catalytic conditions. The driving force for this step is the formation of a stable aromatic system.

Visualizing the Quinazoline Synthesis

Quinazoline_Synthesis Pathway: Tetrahydroquinazoline to Quinazoline A 2-(Aminomethyl)-4,6-dibromophenol + Aldehyde (R-CHO) B Condensation & Cyclization A->B C 5,7-Dibromo-2-R-1,2,3,4- tetrahydroquinazolin-4-ol B->C D Oxidation Step (e.g., MnO2, Air) C->D E 5,7-Dibromo-2-R-quinazoline D->E Aromatization (-2H, -H2O)

Caption: A plausible two-stage synthesis of quinazolines.

Experimental Protocol: Synthesis of 5,7-Dibromo-2-phenylquinazoline

Step A: Synthesis of 5,7-Dibromo-2-phenyl-1,2,3,4-tetrahydroquinazolin-4-ol

Materials:

  • 2-(Aminomethyl)-4,6-dibromophenol (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Ethanol

Procedure:

  • Reaction Setup: Dissolve 2-(Aminomethyl)-4,6-dibromophenol (2.81 g, 10 mmol) in ethanol (50 mL) in a round-bottom flask with stirring.

  • Reagent Addition: Add benzaldehyde (1.06 g, 10 mmol) to the solution.

  • Reaction Execution: Stir the mixture at room temperature for 12-24 hours. The formation of a precipitate often indicates product formation.

  • Isolation: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. This intermediate can often be used in the next step without further purification.

Step B: Oxidation to 5,7-Dibromo-2-phenylquinazoline

Materials:

  • 5,7-Dibromo-2-phenyl-1,2,3,4-tetrahydroquinazolin-4-ol (from Step A)

  • Manganese (IV) oxide (MnO₂, activated, 5-10 eq)

  • Dichloromethane (DCM) or Chloroform

Procedure:

  • Reaction Setup: Suspend the tetrahydroquinazoline intermediate (e.g., 3.86 g, ~10 mmol) in DCM (100 mL) in a round-bottom flask.

  • Oxidant Addition: Add activated MnO₂ (e.g., 8.7 g, 100 mmol) portion-wise to the suspension. The reaction is often exothermic.

  • Reaction Execution: Stir the mixture vigorously at room temperature for 8-16 hours. Monitor the reaction by TLC for the disappearance of the starting material and the appearance of the more conjugated quinazoline product.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts, washing the pad thoroughly with DCM.

  • Purification: Combine the filtrates and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to afford the pure 5,7-dibromo-2-phenylquinazoline.

General Experimental Workflow

The successful synthesis of heterocyclic compounds from 2-(Aminomethyl)-4,6-dibromophenol relies on a systematic and well-executed experimental plan. The following diagram outlines the logical flow from initial setup to final product characterization.

Experimental_Workflow General Laboratory Workflow start Start setup Reaction Setup Flask & Stirrer Solvent 2-(Aminomethyl)-4,6-dibromophenol start->setup addition Reagent Addition Aldehyde / Other Electrophile Controlled Rate setup->addition reaction Reaction Heating / Stirring TLC Monitoring addition->reaction workup Work-up Solvent Removal Extraction Washing reaction->workup purification Purification Recrystallization Column Chromatography workup->purification analysis Characterization NMR MS m.p. purification->analysis end End analysis->end

Caption: A standardized workflow for heterocyclic synthesis.

Conclusion and Future Outlook

2-(Aminomethyl)-4,6-dibromophenol has demonstrated its utility as a robust and versatile platform for constructing high-value heterocyclic systems like benzoxazines and quinazolines. The protocols described herein are reproducible and can be adapted for a wide range of aldehydes and other electrophiles, enabling the creation of diverse chemical libraries for screening in drug discovery and materials science. The presence of the dibromo-substituents opens further avenues for post-synthesis modification, significantly expanding the chemical space accessible from this singular, powerful precursor.

References

  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. (2020). Polymers. [Link]

  • Synthesis of quinazolines. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020). Bentham Science. [Link]

  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. (2025). MDPI. [Link]

  • Synthesis of 2-amino-4,6-dibromo-phenol. (n.d.). PrepChem.com. [Link]

  • Synthesis of Quinazoline and Quinazolinone Derivatives. (2020). IntechOpen. [Link]

  • Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of heterocyclic compounds and their utilities in the field biological science. (2022). ScienceScholar. [Link]

  • Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. (2021). Beilstein Journal of Organic Chemistry. [Link]

  • Six-Membered Heterocycles: Their Synthesis and Bio Applications. (n.d.). Frontiers. [Link]

  • Method for producing benzoxazine resin. (n.d.).
  • Design and Synthesis of Bio-Based Benzoxazines. (2018). IntechOpen. [Link]

  • Design of Benzoxazine Coatings to Further Advance Acid Resistance of Aluminium Substrates. (2025). MDPI. [Link]

  • Recent Advances in Flame Retardant Bio-Based Benzoxazine Resins. (n.d.). Tech Science Press. [Link]

  • Aldehydes And Ketones Important Reactions. (n.d.). Jack Westin. [Link]

  • The Reactions of Aldehydes and Ketones with Amines and Amine Derivatives. (2014). Chemistry LibreTexts. [Link]

Sources

High-Efficiency One-Pot Synthesis of Aminomethylphenol Derivatives: A Comprehensive Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Aminomethylphenol derivatives (commonly known as Betti bases or Petasis adducts) are highly privileged scaffolds in medicinal chemistry, serving as critical pharmacophores for antimalarial, antineoplastic, and antimicrobial agents ()[1]. Their synthesis via one-pot multicomponent reactions (MCRs) represents a paradigm of atom economy and operational simplicity, bypassing the need for intermediate purification and minimizing solvent waste.

The synthesis of aminomethylphenols typically proceeds via two primary MCR pathways: the classical Betti reaction and the Petasis borono-Mannich (PBM) reaction ()[2].

  • The Betti Reaction: A phenol, an aldehyde, and an amine condense. The amine and aldehyde first form an imine intermediate. The phenol then undergoes an ortho-specific nucleophilic attack on the imine. Causality: The regioselectivity is driven by hydrogen bonding between the phenolic hydroxyl group and the imine nitrogen in the transition state, directing the C-C bond formation exclusively to the ortho position ()[3].

  • The Petasis Borono-Mannich Reaction: Salicylaldehyde, a secondary amine, and an arylboronic acid react. The proximity of the phenolic hydroxyl group in salicylaldehyde facilitates the formation of a reactive "ate" complex with the boronic acid, promoting a stereoselective boron-to-carbon aryl migration onto the adjacent iminium carbon ()[4]. Causality: The use of Lewis acid catalysts (e.g., magnetic nano- Fe3​O4​ ) accelerates this migration by enhancing the electrophilicity of the iminium species while coordinating the boronate complex ()[5].

Mechanistic Pathways

G A Aldehyde / Salicylaldehyde C Imine / Iminium Intermediate A->C Condensation (-H₂O) B 1° or 2° Amine B->C Condensation (-H₂O) F Aminomethylphenol Derivative C->F Electrophilic Activation D Phenol / Naphthol (Betti Pathway) D->F ortho-C-Nucleophilic Attack E Arylboronic Acid (Petasis Pathway) E->F Boron-to-Carbon Migration

Fig 1: Divergent MCR pathways (Betti vs. Petasis) for aminomethylphenol synthesis.

Experimental Protocols

Protocol A: Solvent-Free Betti Reaction (Thermal)

This protocol relies on solvent-free conditions to maximize reagent concentration, thereby accelerating the thermodynamically driven elimination of water ()[1].

  • Imine Formation: In a 10 mL round-bottom flask, combine the primary amine (1.0 mmol) and the aldehyde (1.2 mmol). Stir the mixture in an oil bath pre-heated to 80°C for 10 minutes.

    • Causality: Pre-forming the imine prevents unwanted side reactions (e.g., aldehyde oxidation) and ensures complete electrophilic activation before the carbon-nucleophile is introduced.

  • Nucleophilic Addition: Add the phenol derivative (1.0 mmol) to the neat mixture. Continue heating at 80°C.

  • Self-Validation (Monitoring): Monitor the reaction via Thin Layer Chromatography (TLC) using an n-hexane:ethyl acetate (4:1) mobile phase. The disappearance of the highly UV-active imine spot and the emergence of a lower- Rf​ product spot indicates completion (typically 30–120 min) ()[1].

  • Workup: Cool the mixture to room temperature, extract with diethyl ether (2 × 20 mL), and wash with brine. Dry the organic layer over anhydrous Na2​SO4​ and concentrate under reduced pressure.

Protocol B: Magnetic Nano- Fe3​O4​ Catalyzed Petasis Reaction

This protocol leverages a magnetically recoverable catalyst to streamline purification and improve the green chemistry profile of the synthesis ()[2].

  • Reaction Assembly: In a 25 mL flask, dissolve salicylaldehyde (1.0 mmol), the secondary amine (1.0 mmol), and phenylboronic acid (1.2 mmol) in ethanol (5 mL).

  • Catalyst Addition: Add 10 mol% of magnetic nano- Fe3​O4​ .

    • Causality: The high surface-area-to-volume ratio of the nanoparticles provides abundant Lewis acid sites, coordinating the iminium intermediate and facilitating the boronate complexation required for aryl migration ()[5].

  • Reaction Execution: Stir the mixture at 60°C for 2–4 hours.

  • Self-Validation & Recovery: Apply an external neodymium magnet to the side of the flask. The black Fe3​O4​ nanoparticles will rapidly adhere to the wall, leaving a clear supernatant. Decant the supernatant. This visual cue validates successful catalyst separation and aids in assessing reaction clarity.

  • Purification: Evaporate the solvent and purify the crude residue via column chromatography or recrystallization from hot ethanol.

Quantitative Data & Substrate Scope

The following table summarizes the expected yields, reaction times, and conditions for various aminomethylphenol derivatives based on established literature (, )[1][2].

Substrate Combination (Aldehyde + Amine + Phenol/Boronic Acid)PathwayCatalystConditionsTime (min)Yield (%)
Benzaldehyde + 2-Aminopyridine + PhenolBettiNoneSolvent-free, 80°C4588
4-Chlorobenzaldehyde + 2-Aminopyridine + NaphtholBettiNoneSolvent-free, 80°C6092
Salicylaldehyde + Piperidine + Phenylboronic AcidPetasisNano- Fe3​O4​ EtOH, 60°C12094
5-Bromosalicylaldehyde + Morpholine + Phenylboronic AcidPetasisNano- Fe3​O4​ EtOH, 60°C18085

Analytical Characterization (Self-Validating Metrics)

To confirm the structural integrity of the synthesized aminomethylphenols, the following spectroscopic markers must be validated:

  • 1 H NMR (400 MHz, CDCl 3​ ): Look for the characteristic benzylic methine (-CH-) proton, which typically appears as a distinct singlet or doublet (if coupled) between δ 4.50 and 6.00 ppm. The phenolic -OH proton will appear as a broad singlet around δ 9.00–11.00 ppm; it is heavily deshielded due to strong intramolecular hydrogen bonding with the adjacent amine nitrogen ()[2].

  • IR Spectroscopy: Confirm the presence of a broad absorption band at 3300–3500 cm −1 corresponding to the O-H and N-H stretching vibrations.

References

  • Title: Solvent-Free Preparation of Novel 2-[Phenyl (Pyridine-2-Ylamino) Methyl] Phenols as Pseudo-Betti Processor for Natural Products Source: National Library of Medicine (PMC) URL: [Link]

  • Title: Synthesis of aminomethylphenol derivatives via magnetic nano Fe3O4 catalyzed one pot Petasis borono-Mannich reaction Source: Journal of Chemical Sciences URL: [Link]

  • Title: Reactivity and Synthetic Applications of Multicomponent Petasis Reactions Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Recent Trends in the Petasis Reaction: A Review of Novel Catalytic Synthetic Approaches Source: Molecules (PMC) URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Mannich Reaction for Hindered Phenols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Mannich reaction. This guide is specifically designed for researchers, scientists, and drug development professionals who are navigating the complexities of applying the Mannich reaction to sterically hindered phenolic substrates. Low yields, complex product mixtures, and unreacted starting materials are common hurdles when bulky substituents impede the approach of the electrophile. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these challenges and improve your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my Mannich reaction with a 2,6-disubstituted phenol failing or giving very low yields?

A1: The primary reason for low yields in the Mannich reaction with hindered phenols, such as 2,6-di-tert-butylphenol, is steric hindrance.[1] The bulky groups at the ortho positions physically block the approach of the electrophilic iminium ion to the aromatic ring.[1] The hydroxyl group of the phenol strongly activates the ortho and para positions for electrophilic aromatic substitution.[2] When the ortho positions are blocked, the reaction is forced to occur at the less sterically hindered, but also less electronically activated, para position. This often requires more forcing conditions, which can lead to side reactions and decomposition.[1]

Q2: I see a complex mixture of products. What are the likely side reactions?

A2: With hindered phenols, the higher temperatures and longer reaction times often required can promote several side reactions:

  • Resinification: Phenols, especially under acidic or basic conditions at elevated temperatures, can polymerize with formaldehyde to form complex resins.

  • Formation of Benzoxazines: If a primary amine is used, the initial ortho-aminomethylated product can cyclize with another equivalent of formaldehyde to form a 3,4-dihydro-2H-1,3-benzoxazine.[3][4]

  • Bis-alkylation: If the para position is also reactive, bis-aminomethylation can occur, leading to a mixture of mono- and di-substituted products.

  • Retro-Mannich Reaction: The Mannich base product can be thermally unstable and may revert to the starting materials or other decomposition products during workup or purification.[5]

Q3: Can I use something other than aqueous formaldehyde?

A3: Yes, and for hindered substrates, this is often a beneficial strategy. Aqueous formaldehyde can introduce water into the reaction, which may not be ideal. Alternatives include:

  • Paraformaldehyde: A solid polymer of formaldehyde that can be depolymerized in situ, often by heating. This is a common choice for non-aqueous conditions.[6]

  • 1,3,5-Trioxane: A stable cyclic trimer of formaldehyde that can also serve as an in situ source.

  • Hexamethylenetetramine (HMTA): Can serve as a surrogate for both formaldehyde and ammonia.[7]

  • Dimethyl Sulfoxide (DMSO): Under certain oxidative conditions, DMSO can act as a C1 synthon, providing a methylene unit.[7]

Troubleshooting Guides

This section provides detailed strategies and protocols to address specific issues encountered during the Mannich reaction of hindered phenols.

Issue 1: Low to No Conversion of the Hindered Phenol

This is the most common issue and directly relates to the steric barrier. Here’s a systematic approach to overcoming this challenge.

Causality: The activation energy for the electrophilic aromatic substitution is significantly increased due to the steric clash between the bulky ortho-substituents on the phenol and the incoming iminium ion. To drive the reaction forward, you need to increase the effective reactivity of the system.

Troubleshooting Workflow:

A workflow for troubleshooting low conversion.

Step-by-Step Methodologies:

  • Optimize Thermal Conditions:

    • Explanation: Increasing the temperature provides the necessary kinetic energy to overcome the steric barrier. However, this must be balanced against the thermal stability of the reactants and products.[5]

    • Protocol:

      • Set up the reaction in a sealed tube or a flask equipped with a reflux condenser.

      • Gradually increase the reaction temperature in 10-20 °C increments, monitoring the reaction progress by TLC or GC/LC-MS.

      • Screen solvents with higher boiling points (e.g., ethanol, isopropanol, toluene, or dioxane) that allow for higher reaction temperatures.[8]

  • Employ High-Pressure Conditions:

    • Explanation: High pressure can accelerate reactions with a negative activation volume, which is often the case for sterically hindered reactions where bond formation is occurring. The increased pressure forces the molecules into closer proximity, increasing the frequency of effective collisions.

    • Protocol (General Guidance):

      • Combine the hindered phenol, amine, and a non-aqueous formaldehyde source (e.g., paraformaldehyde) in a high-pressure autoclave.

      • Select a suitable solvent that will not freeze or decompose under the planned conditions.

      • Pressurize the vessel (typically 10-15 kbar) and heat to the desired temperature (e.g., 100-150 °C).

      • Maintain the conditions for several hours, then cool and carefully depressurize before workup.

  • Utilize Microwave-Assisted Synthesis:

    • Explanation: Microwave irradiation can significantly accelerate the Mannich reaction by directly and efficiently heating the polar reactants and solvents.[9] This can lead to shorter reaction times and often higher yields compared to conventional heating.[6][9] Solvent-free conditions are also often possible with microwave assistance.[10]

    • Protocol:

      • In a microwave-safe reaction vessel, combine the hindered phenol, amine, and formaldehyde source.

      • If using a solvent, choose one with a high dielectric constant (e.g., ethanol, DMF). Alternatively, attempt the reaction under solvent-free conditions.[10]

      • Place the vessel in a microwave reactor and irradiate at a set temperature (e.g., 120-180 °C) for a short period (e.g., 5-30 minutes).

      • Monitor the reaction progress and optimize the time and temperature as needed.

Comparative Data for Troubleshooting Approaches:

MethodTemperaturePressureTypical Reaction TimeExpected Yield ImprovementKey Consideration
Conventional Heating 80-150 °CAtmospheric12-48 hoursLow to ModerateProne to side reactions and decomposition.
High Pressure 100-150 °C10-15 kbar4-12 hoursModerate to HighRequires specialized equipment (autoclave).
Microwave Irradiation 120-180 °CVaries5-30 minutesHighRapid optimization, potential for solvent-free conditions.[9][10]
Issue 2: Product Decomposition During Workup (Retro-Mannich Reaction)

You've successfully formed your Mannich base, but it disappears during extraction or purification.

Causality: The Mannich base can be thermally and pH-sensitive. The C-C bond formed during the reaction is susceptible to cleavage under harsh acidic or basic conditions, or at elevated temperatures, in a process known as the retro-Mannich reaction.[5]

Troubleshooting Workflow:

A workflow for preventing product decomposition.

Step-by-Step Methodologies:

  • Maintain Low Temperatures:

    • Explanation: Lowering the temperature reduces the kinetic energy available for the retro-Mannich reaction to occur.[5]

    • Protocol:

      • After the reaction is complete, cool the mixture in an ice bath before quenching.

      • Use pre-chilled solvents for all extractions and washes.

      • If performing column chromatography, consider running the column in a cold room or using a jacketed column with a cooling circulator.

      • Concentrate the product on a rotary evaporator at low temperature and reduced pressure.

  • Control pH During Workup:

    • Explanation: Both strong acids and strong bases can catalyze the reverse reaction.[5] The goal is to neutralize the reaction mixture and remove catalysts without exposing the product to extreme pH.

    • Protocol:

      • Instead of strong acids like HCl, use a saturated aqueous solution of ammonium chloride (NH₄Cl) for quenching.

      • Instead of strong bases like NaOH, use a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

      • Add the quenching solution slowly with vigorous stirring while monitoring the pH, aiming for a final pH between 7 and 8.[5]

  • In-Situ Protection of the Amine:

    • Explanation: If the amine in the Mannich base is secondary, it can be protected in situ before workup. The resulting protected base is often more stable.

    • Protocol (Boc Protection Example):

      • Cool the completed reaction mixture to 0 °C.

      • Add a mild base like triethylamine (1.5 equivalents).

      • Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents).

      • Stir at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

      • Proceed with a standard aqueous workup. The Boc-protected product will be more robust.[5]

References

  • Beilstein Journal of Organic Chemistry. (2025, March 13). Formaldehyde surrogates in multicomponent reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Solvent and Catalyst on Mannich Reaction. Retrieved from [Link]

  • Büyükkidan, B., et al. (2021). Microwave assisted solvent-free mannich bases: synthesis, characterization and effects of these. Macedonian Journal of Chemistry and Chemical Engineering, 40(1), 51-56. Retrieved from [Link]

  • PubMed. (n.d.). Efficient large scale microwave assisted Mannich reactions using substituted acetophenones. Retrieved from [Link]

  • Sharifi, A., et al. (n.d.). Solvent-Free Aminoalkylation of Phenols and Indoles Assisted by Microwave Irradiation. Synthetic Communications. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2023, June). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. Retrieved from [Link]

  • ResearchGate. (n.d.). o-Aminomethylderivatives of phenols. Part 3. Mechanistic investigation of a Mannich reaction of phenols with N-methylenealkylamines. Retrieved from [Link]

  • Wikipedia. (n.d.). Mannich reaction. Retrieved from [Link]

  • Brunel University Research Archive. (n.d.). A study of the Mannich reaction. Retrieved from [Link]

  • De, S. K. (2011). Catalytic stereoselective Mannich reaction under solvent-free conditions. Organic and Medicinal Chemistry Letters, 1(1), 13. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, November 7). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Retrieved from [Link]

  • AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. Retrieved from [Link]

  • Google Patents. (n.d.). US4122287A - Method of preparing 2,6-di-tert.butyl-4-methylphenol.
  • ResearchGate. (n.d.). A new mechanism - Key for an improved synthesis of 2,6-di-tert-butylphenol. Retrieved from [Link]

  • BYJU'S. (n.d.). Mannich Reaction Mechanism. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Bromination of Aminomethylphenols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the complex electrophilic aromatic substitution (EAS) of aminomethylphenols.

Aminomethylphenols (often synthesized as Mannich bases) present a unique synthetic challenge. The phenol hydroxyl group is a powerful electron-donating group that highly activates the aromatic ring, while the aminomethyl side chain introduces vulnerabilities to oxidation and cleavage. Understanding the causality behind these competing pathways is critical to achieving high-yield, regioselective monobromination.

Diagnostic Reaction Pathways

Before troubleshooting, we must map the mechanistic landscape. The diagram below illustrates how varying reaction conditions divert the substrate from the desired monobrominated product into three primary side-reaction pathways: polybromination, oxidation, and retro-Mannich cleavage.

G A Aminomethylphenol Substrate B Electrophilic Bromination A->B C Desired Monobrominated Product B->C Controlled Conditions D Polybromination (Over-reaction) B->D Excess Br2 / High Temp E Oxidation / Tarry Byproducts B->E Strong Oxidant F Retro-Mannich Cleavage B->F Aqueous Acid

Caption: Mechanistic pathways of aminomethylphenol bromination and common side reactions.

Troubleshooting Guide & FAQs

Q1: My GC-MS analysis shows significant peaks for di- and tri-brominated products. How do I prevent overbromination? Causality: The hydroxyl group on the phenol ring is highly activating via resonance, making the aromatic ring extremely susceptible to further electrophilic attack once the first bromine is installed[1]. If you are using a polar protic solvent (like water or ethanol), it stabilizes the ionic intermediates, accelerating the reaction beyond your control[1]. Solution:

  • Switch Solvents: Transition to a non-polar solvent (e.g., dichloromethane or carbon disulfide) to suppress the ionic pathway[1].

  • Change the Reagent: Abandon molecular bromine ( Br2​ ) in favor of N-Bromosuccinimide (NBS). NBS provides a low, steady-state concentration of reactive bromine, which kinetically favors monobromination.

  • Temperature Control: Drop the reaction temperature to 0 °C or even -30 °C to differentiate the activation energies between the first and second bromination events[1].

Q2: The reaction mixture turns into a dark, "tarry" substance, and my yield is near zero. What is happening? Causality: Bromine is not only an electrophile but also a strong oxidant. Phenols can easily oxidize into complex, colored polymeric materials (often described as "tarry" byproducts)[1]. Furthermore, the aminomethyl group can facilitate the formation of highly reactive quinone methide intermediates under oxidative conditions, which rapidly polymerize. Solution: Perform the reaction under an inert atmosphere (nitrogen or argon) to minimize baseline oxidation[1]. Quench the reaction strictly with a reducing agent like sodium bisulfite ( NaHSO3​ ) to immediately neutralize excess oxidant[1]. If the problem persists, consider continuous flow chemistry, which limits the residence time of the substrate with the oxidant, practically eliminating tar formation[2].

Q3: I am losing the aminomethyl group entirely during the reaction. Why? Causality: You are observing a retro-Mannich-type cleavage. Aminomethylphenols (Mannich bases) exist in a delicate equilibrium. In highly acidic, aqueous conditions (which naturally occur if HBr is generated as a byproduct and water is present), the aminomethyl group undergoes hydrolysis, reverting to the parent phenol, formaldehyde, and the secondary amine[3]. Solution: Run the reaction under strictly anhydrous conditions. Interestingly, substituting the solvent with glacial acetic acid has been shown to allow nuclear bromination of free Mannich bases to proceed smoothly without cleavage[3].

Quantitative Evaluation of Brominating Agents

To optimize your workflow, compare the historical performance of various brominating systems on activated phenolic substrates.

Brominating AgentRelative ReactivityPrimary Side Reaction RiskRecommended SolventTypical Monobrominated Yield
Molecular Br2​ Very HighPolybromination, Oxidation CH2​Cl2​ , CS2​ 40 - 60%
N-Bromosuccinimide (NBS) ModerateSuccinimide contaminationAcetonitrile, DMF75 - 90%
NaOCl+HBr (Flow) HighChlorination (if unbalanced)Biphasic (Aq/Org)83 - 97%[2]
PIDA-AlBr3​ MildMinimal CH2​Cl2​ > 90%
Self-Validating Protocol: Controlled Monobromination

This protocol utilizes NBS in a non-polar environment to ensure high fidelity. It is a self-validating system : the built-in TLC/GC-MS checkpoints and the reductive quench physically prevent the reaction from proceeding into the oxidative or polybromination failure states.

Materials:

  • Aminomethylphenol substrate (1.0 eq)

  • N-Bromosuccinimide (NBS), freshly recrystallized (1.05 eq)

  • Anhydrous Dichloromethane ( CH2​Cl2​ )

  • 10% Aqueous Sodium Bisulfite ( NaHSO3​ )

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve the aminomethylphenol (1.0 eq) in anhydrous CH2​Cl2​ (0.1 M concentration).

  • Thermal Control: Submerge the flask in an ice-salt bath to bring the internal temperature to 0 °C. Causality: Lowering the thermal energy prevents the activation barrier for the second bromination from being breached.

  • Reagent Addition: Add the NBS (1.05 eq) portion-wise over 30 minutes. Do not add in a single bolus.

  • Kinetic Validation (Checkpoint): After 45 minutes, extract a 0.1 mL aliquot, quench it in NaHSO3​ , and run a rapid GC-MS. You should observe the molecular ion peak [M+79] and [M+81] in a 1:1 ratio, confirming monobromination. If unreacted starting material remains, stir for an additional 15 minutes.

  • Reductive Quench: Once complete, immediately pour the reaction mixture into an equal volume of cold 10% aqueous NaHSO3​ and stir vigorously for 10 minutes. Causality: This step reduces any unreacted electrophilic bromine species to inert bromide, permanently halting oxidation and tar formation[1].

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel chromatography.

Troubleshooting Decision Tree

Use this logical workflow to rapidly diagnose and correct issues during your pilot runs.

Workflow Start Analyze Reaction Outcome (GC-MS/TLC) Q1 Multiple Bromine Isotopes Detected? Start->Q1 A1 Reduce Temp & Switch to NBS Q1->A1 Yes Q2 Colored/Tarry Impurities? Q1->Q2 No A2 Use Inert Gas & NaHSO3 Wash Q2->A2 Yes Q3 Loss of Amine Peak (Cleavage)? Q2->Q3 No A3 Avoid Aqueous Acid (Retro-Mannich) Q3->A3 Yes

Caption: Troubleshooting decision tree for identifying and resolving bromination side reactions.

References
  • Roman, G., Comanita, E., & Comanita, B. "The synthesis and reactivity of Mannich bases. The nuclear bromination and the transamination with piperazines of some 3-dialkylamino-1-(2-hydroxyphenyl)-1-propanones." ResearchGate, 2002. Available at: [Link]

  • "Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch." PubMed Central (PMC), 2019. Available at:[Link]

Sources

Technical Support Center: Regioselective Functionalization of 2-(Aminomethyl)-4,6-dibromophenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Working with 2-(Aminomethyl)-4,6-dibromophenol presents a classic polyfunctional challenge for synthetic chemists and drug development professionals. The molecule contains two distinct nucleophilic centers (the primary amine and the phenolic hydroxyl) and two electronically similar but sterically distinct electrophilic centers (the C4 and C6 carbon-bromine bonds).

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve absolute chemocontrol and regiocontrol in your workflows.

Part 1: Chemoselective Protection (N- vs. O- Functionalization)

Before attempting any cross-coupling, the highly reactive primary amine must be masked to prevent catalyst poisoning and unwanted Buchwald-Hartwig auto-amination.

Q: How do I selectively protect the aminomethyl group without causing O-acylation of the phenol? Expertise & Causality: The aliphatic primary amine (pKa ~9.5) is significantly more nucleophilic than the phenolic hydroxyl group (pKa ~10). By performing the reaction in a biphasic solvent system (e.g., THF/H2O) with a mild base like NaHCO₃, the pH is maintained around 8.5. At this pH, the amine is sufficiently deprotonated to attack di-tert-butyl dicarbonate (Boc₂O), while the phenol remains mostly protonated and unreactive. Self-Validation: A successful N-protection is self-validating visually and analytically. The initial suspension will turn into a clear biphasic solution as the protected product dissolves into the organic layer. On a TLC plate, the starting material will stain bright purple with Ninhydrin, whereas the successfully protected N-Boc product will remain colorless under Ninhydrin but show strong UV activity.

Part 2: Regioselective Cross-Coupling (C4 vs. C6 Differentiation)

Q: Why do standard Suzuki-Miyaura conditions yield an inseparable mixture of C4 and C6 arylated products? Expertise & Causality: In dibromophenols, both C-Br bonds have nearly identical bond dissociation energies[1]. However, their microenvironments differ. The C4 position is para to the hydroxyl group and sterically unhindered. The C6 position is ortho to the hydroxyl group and adjacent to the bulky aminomethyl group. Standard catalysts (e.g., Pd(PPh₃)₄) cannot adequately differentiate these subtle steric differences, leading to statistical mixtures or rapid over-coupling to the diarylated product[2].

Q: How can I force the reaction to occur strictly at the C4 position? Expertise & Causality: You must leverage steric control . Utilizing bulky, bidentate ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) creates a sterically demanding Pd(0) active species[3]. This complex is highly sensitive to the steric hindrance at the C6 position (which is flanked by the -OH and -CH₂NHBoc groups) and will preferentially undergo oxidative addition at the unhindered C4-Br bond[2].

Q: Is it possible to selectively couple at the sterically hindered C6 position? Expertise & Causality: Yes, by overriding inherent steric bias with directing-group mediated catalysis . If the phenolic -OH is left unprotected, specialized ligands such as hydroxyterphenylphosphines (Ph-HTP) can be deployed[3]. The Ph-HTP ligand engages in hydrogen bonding with the phenol, artificially raising the local concentration of the palladium catalyst at the ortho position (C6). This proximity effect forces site-selectivity switching, allowing for exclusive C6 functionalization[2].

Part 3: Troubleshooting Guide

Observed IssueRoot Cause AnalysisCorrective Action
Complete loss of catalytic activity (Black Pd precipitation early in reaction) Catalyst Poisoning: Unprotected primary amines strongly coordinate to palladium, forming stable, catalytically dead complexes.Ensure complete N-protection prior to the coupling step. Validate complete protection via Ninhydrin stain on TLC before proceeding.
Formation of diarylated (over-coupled) byproducts Kinetic Overrun: Excess boronic acid or excessively high temperatures overcome the activation energy barrier of the second, more hindered C-Br bond.Strictly limit boronic acid to 1.05 equivalents. Lower the reaction temperature to 60°C. Monitor conversion closely via LC-MS.
Poor C6 selectivity when using Ph-HTP ligand Directing Group Masking: The phenolic -OH was inadvertently protected or deprotonated by using a base that is too strong (e.g., KOtBu), disrupting the H-bond network.Ensure the phenol is unprotected. Switch to a milder base (e.g., K₂CO₃ or K₃PO₄) to maintain the delicate hydrogen-bonding interaction required for Pd direction[3].

Part 4: Quantitative Data Summary

The following table summarizes the expected regioselectivity based on the choice of ligand and directing group availability, derived from analogous dibromophenol cross-coupling studies[2][3].

Substrate StateCatalyst / Ligand SystemDominant MechanismMajor ProductSelectivity Ratio (C4:C6)
N-Boc Protected, OH FreePd₂(dba)₃ / PPh₃Statistical / ElectronicMixture~ 1.5 : 1
N-Boc Protected, OH FreePd(dppf)Cl₂Steric ControlC4-Arylated > 20 : 1
N-Boc Protected, OH FreePd₂(dba)₃ / Ph-HTPDirecting Group (H-Bond)C6-Arylated < 1 : 20
N-Boc & O-Benzyl ProtectedPd₂(dba)₃ / Ph-HTPDirecting Group BlockedC4-Arylated> 10 : 1

Part 5: Experimental Protocols

Protocol A: Chemoselective N-Boc Protection (Self-Validating)
  • Setup: In a 250 mL round-bottom flask, suspend 2-(Aminomethyl)-4,6-dibromophenol (10.0 mmol) in a 1:1 mixture of THF and distilled water (50 mL total).

  • Base Addition: Add solid NaHCO₃ (25.0 mmol, 2.5 eq). Stir until effervescence ceases.

  • Protection: Dissolve Boc₂O (10.5 mmol, 1.05 eq) in 10 mL THF and add dropwise at 0°C over 15 minutes.

  • Reaction: Warm to room temperature and stir for 4 hours. Validation Check: The cloudy suspension will become a clear biphasic mixture as the hydrophobic N-Boc product forms.

  • Workup: Extract with EtOAc (3 x 30 mL). Wash the combined organic layers with 0.1 M HCl (20 mL) to remove any trace unreacted amine. Dry over MgSO₄, filter, and concentrate.

Protocol B: C4-Selective Suzuki-Miyaura Coupling
  • Setup: In an oven-dried Schlenk flask under Argon, combine the N-Boc protected substrate from Protocol A (1.0 mmol), Arylboronic acid (1.05 mmol), and K₂CO₃ (2.5 mmol).

  • Catalyst: Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%). Causality: The bulky dppf ligand enforces steric discrimination against the hindered C6 position.

  • Solvent: Add degassed 1,4-Dioxane/H₂O (4:1 v/v, 10 mL).

  • Reaction: Heat to 80°C for 6 hours. Validation Check: Analyze an aliquot via LC-MS. The presence of a 1:1 isotopic doublet (M / M+2) confirms mono-arylation, as one bromine atom remains intact.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and purify via flash chromatography.

Part 6: Mechanistic Visualizations

Workflow Substrate 2-(Aminomethyl)-4,6-dibromophenol (Starting Material) Protection Chemoselective N-Protection (Boc2O, NaHCO3) Substrate->Protection Amine is more nucleophilic than phenol Divergence Regioselective Suzuki Coupling Protection->Divergence C4_Path C4-Selective Arylation (Bulky Ligands: dppf, XPhos) Divergence->C4_Path Steric Control (Favors unhindered site) C6_Path C6-Selective Arylation (Directing Ligands: Ph-HTP) Divergence->C6_Path Directing Group Control (Phenol-OH directs Pd)

Workflow for the regioselective functionalization of 2-(Aminomethyl)-4,6-dibromophenol.

Mechanism Pd Pd(0) + Ligand Complex Pre-Oxidative Addition Complex Pd->Complex Sub N-Boc Substrate Sub->Complex PathA Steric Pathway (Standard Ligands) Complex->PathA Avoids steric clash with OH/NHBoc PathB Directed Pathway (Ph-HTP Ligand) Complex->PathB Ligand H-bonds with Phenol-OH ProdA Oxidative Addition at C4 (Para to OH) PathA->ProdA ProdB Oxidative Addition at C6 (Ortho to OH) PathB->ProdB

Mechanistic pathways dictating C4 versus C6 oxidative addition during cross-coupling.

References

  • Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. MDPI. Available at:[Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC. Available at: [Link]

Sources

Application Support Center: Petasis Borono-Mannich Reaction with Phenols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to move beyond superficial fixes, focusing instead on the mechanistic causality behind the Petasis borono-Mannich (PBM) reaction. By understanding the underlying physical chemistry, you can systematically troubleshoot and optimize the synthesis of alkylaminophenols.

Mechanistic Foundations & Causality

A common pitfall in drug development is treating the PBM reaction as a standard reductive amination. In reality, the synthesis of alkylaminophenols via the PBM reaction is a highly orchestrated multicomponent reaction (MCR) where the phenol's ortho-hydroxyl group acts as the mechanistic linchpin[1].

Unlike classical Mannich reactions, the PBM relies on the formation of a tetrahedral boronate "ate" complex[2]. The phenol coordinates with the organoboronic acid, bringing the nucleophilic boron substituent into perfect proximity with the electrophilic iminium carbon. Without this proximity effect, the rate-determining intramolecular transfer cannot occur[3].

PetasisMechanism A Salicylaldehyde + Amine B Iminium Ion Intermediate A->B Condensation (-H2O) D Boronate 'Ate' Complex B->D Phenol-OH Coordination C Boronic Acid C->D B-O Bond Formation E Alkylaminophenol Product D->E Intramolecular Transfer

Petasis borono-Mannich mechanism highlighting the critical boronate 'ate' complex formation.

Troubleshooting FAQs

Q1: My reaction stalls at the imine stage when using benzaldehyde and a separate phenol. Why?

Root Cause: The reaction lacks the necessary proximity effect. Without an ortho-hydroxyl group tethered directly to the aldehyde (as in salicylaldehyde), the organoboronic acid cannot form the critical "ate" complex near the iminium ion[2]. Intervention: You must use salicylaldehyde derivatives. If your synthetic route strictly requires coupling an external phenol with a standard benzaldehyde, you are operating outside the classical PBM manifold and will need specialized Lewis acid catalysts to force intermolecular addition.

Q2: I am observing significant protodeboronation of my electron-rich arylboronic acid. How can I mitigate this?

Root Cause: Protodeboronation is a competing hydrolytic pathway. Electron-rich boronic acids are highly susceptible to this degradation, especially at elevated temperatures or in overly basic aqueous conditions. Intervention:

  • Temperature Control: Lower the reaction temperature to 0–25 °C.

  • Solvent Switch: Transition from water to a less aggressive protic medium like glycerol[4] or a green ether like cyclopentyl methyl ether (CPME)[5].

  • Dosing: Add the boronic acid in sequential portions rather than a single bolus to maintain a low standing concentration of the vulnerable species.

Q3: The yield of my alkylaminophenol is exceptionally low despite complete consumption of the aldehyde. What is happening?

Root Cause: The rate-determining step—the intramolecular transfer of the boron substituent—is failing. This causes the iminium intermediate to degrade or undergo side reactions[3]. Intervention: The transition state of the substituent transfer is highly polar. Switch to a hydrogen-bond donating solvent like water[6] or glycerol[4] to stabilize the transition state. If solvent optimization fails, introduce a solid-acid catalyst such as protonated trititanate (H 2​ Ti 3​ O 7​ ) nanotubes. These provide localized Brønsted and Lewis acid sites that drastically accelerate the transfer step.

Q4: How do I achieve high enantioselectivity (ee) for chiral alkylaminophenols?

Root Cause: The uncatalyzed background reaction produces a racemic mixture due to the flexible nature of the transition state. Intervention: Employ a chiral biphenol organocatalyst, such as (R)-BINOL or (S)-VAPOL[1]. BINOL undergoes rapid ligand exchange with the boronic acid to form a rigid, chiral cyclic boronate. This complex effectively shields one face of the iminium ion, directing the nucleophilic attack exclusively from the re- or si-face[2][7].

Troubleshooting Start Issue: Low Yield in PBM Check Is Iminium Forming? Start->Check NoImine No: Steric/Electronic Hindrance Check->NoImine TLC/NMR Check YesImine Yes: Transfer Step Failing Check->YesImine Imine Confirmed Solvent Use Protic Solvent (Water/Glycerol) NoImine->Solvent Catalyst Add Acid Catalyst (BINOL/H2Ti3O7) YesImine->Catalyst Proto Issue: Protodeboronation YesImine->Proto Boronic Acid Degradation Temp Lower Temp & Sequential Addition Proto->Temp

Troubleshooting workflow for resolving low yields and side reactions in the Petasis reaction.

Quantitative Data: Solvent & Catalyst Effects

To facilitate your experimental design, below is a synthesized comparison of reaction environments and their impact on the PBM synthesis of alkylaminophenols.

Solvent / Catalyst SystemPrimary Mechanism of ActionTypical YieldKey AdvantageReference
Water (Catalyst-Free) H-bond stabilization of polar transition state75–90%Green, highly scalable, excellent for hydrophilic amines.[6]
Glycerol (Catalyst-Free) High viscosity and H-bonding promotes "ate" complex80–95%Suppresses protodeboronation, recyclable medium.[4]
CPME (Catalyst-Free) Hydrophobic environment with polar micro-domains70–88%Avoids toxic solvents, easy product extraction.[5]
Toluene + H 2​ Ti 3​ O 7​ Nanotubes Dual Brønsted/Lewis acid activation85–98%Ultra-fast kinetics, heterogeneous and recyclable catalyst.
Mesitylene + (R)-BINOL Chiral boronate formation for facial selectivity70–87%High enantioselectivity (up to 86% ee) for chiral APIs.[1]

Validated Experimental Protocols

Protocol A: Green Synthesis of Alkylaminophenols in Glycerol

This self-validating protocol utilizes glycerol to stabilize the transition state without the need for transition metals. Glycerol's hydrogen-bonding network heavily favors the formation of the boronate complex.

  • Preparation: To a 10 mL round-bottom flask, add glycerol (1.0 mL) and gently warm to 50 °C to reduce viscosity[4].

  • Imine Formation: Add the salicylaldehyde derivative (1.0 mmol) and the secondary amine (1.2 mmol). Stir for 15 minutes.

    • Validation checkpoint: A distinct color change (often deep yellow to orange) indicates successful carbinolamine/iminium formation.

  • Boronate Addition: Add the organoboronic acid (1.2 mmol) in three equal portions over 15 minutes. Causality: Sequential addition minimizes the standing concentration of the boronic acid, drastically reducing protodeboronation.

  • Reaction: Maintain stirring at 50 °C for 12–15 hours. Monitor via TLC (Hexanes/EtOAc).

  • Workup: Cool to room temperature. Add water (5 mL) to dissolve the glycerol. Extract the aqueous layer with ethyl acetate (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Protocol B: Enantioselective PBM using (R)-BINOL

Use this protocol when stereocontrol is critical for downstream drug development.

  • Catalyst Activation: In an oven-dried Schlenk tube under argon, dissolve (R)-BINOL (10 mol%) and the organoboronic acid (1.5 mmol) in anhydrous mesitylene (2.0 mL)[1]. Stir at room temperature for 10 minutes to allow the chiral boronate complex to form.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

    • Validation checkpoint: Lower temperatures are mandatory. If the reaction is run at room temperature, the uncatalyzed racemic background reaction will outcompete the chiral pathway, ruining your enantiomeric excess (ee).

  • Substrate Addition: Add the salicylaldehyde (1.0 mmol) followed dropwise by the secondary amine (1.0 mmol).

  • Reaction: Stir at 0 °C for 24–48 hours until complete consumption of the aldehyde is observed via HPLC.

  • Purification: Directly load the crude mixture onto a silica gel column. The (R)-BINOL catalyst can often be recovered during early fractions, followed by the enantioenriched alkylaminophenol product.

Sources

Technical Support Center: Oxidative Degradation of Brominated Phenols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the oxidative degradation of brominated flame retardants and fungicides. This guide is specifically designed for researchers, environmental scientists, and drug development professionals working with Advanced Oxidation Processes (AOPs) to remediate halogenated phenolic compounds, with a primary focus on 2,4,6-Tribromophenol (2,4,6-TBP) .

While AOPs (such as persulfate and Fenton oxidation) are highly effective at degrading the parent compound, the uncontrolled oxidation of brominated phenols can inadvertently generate highly toxic byproducts, including Polybrominated Dibenzo-p-dioxins and Dibenzofurans (PBDD/Fs)[1][2] and brominated disinfection byproducts (Br-DBPs)[3][4]. This guide provides field-proven workflows, mechanistic troubleshooting, and self-validating protocols to ensure complete mineralization and experimental integrity.

Standardized Experimental Workflows

To establish causality in your degradation assays, your experimental design must include self-validating radical quenching steps. Below are the definitive protocols for the two most common AOPs used for 2,4,6-TBP degradation.

Protocol A: Persulfate-Based Advanced Oxidation (SO₄•⁻ / •OH Driven)

This protocol utilizes heat-activated or transition-metal-activated peroxydisulfate (PDS) or peroxymonosulfate (PMS) to generate sulfate radicals.

  • Reagent Preparation: Prepare a 50 µM stock solution of 2,4,6-TBP in ultrapure water (adjusting pH to 7.0 using dilute NaOH/H₂SO₄). Prepare a fresh 5.0 mM solution of PDS or PMS.

  • Reaction Initiation: Transfer 100 mL of the 2,4,6-TBP solution to a temperature-controlled jacketed reactor (e.g., 60 °C for heat activation)[4][5]. Inject the persulfate stock to achieve a 10:1 to 50:1 molar ratio of oxidant to substrate.

  • Time-Course Sampling & Quenching (Self-Validation): Withdraw 1.0 mL aliquots at pre-determined intervals (e.g., 0, 5, 10, 20, 30, 60 mins). Immediately inject the aliquot into HPLC vials containing specific quenching agents:

    • Total Radical Quench: Use excess Methanol (MeOH) to quench both SO₄•⁻ and •OH.

    • Selective •OH Quench: Use tert-butyl alcohol (TBA), which reacts rapidly with •OH but slowly with SO₄•⁻, allowing you to isolate the kinetic contribution of the sulfate radical.

    • Oxidant Quench: Use sodium thiosulfate (Na₂S₂O₃) to halt unreacted persulfate.

  • Extraction & Analysis: Analyze the parent compound via HPLC-UV. To detect Br-DBPs (e.g., bromoform, bromoacetic acids), perform a liquid-liquid extraction with methyl tert-butyl ether (MTBE) and analyze via GC-MS[4].

Protocol B: Heterogeneous Fenton-Type Oxidation (•OH Driven)

This protocol avoids the heavy iron sludge associated with homogeneous Fenton reactions by utilizing bimetallic or supported catalysts (e.g., Fe/Cu-supported zeolites)[6].

  • Catalyst Suspension: Suspend 0.5 g/L of the heterogeneous Fenton catalyst (e.g., SiO₂-supported iron(III) porphyrin or Fe-zeolite) in 100 mL of 50 µM 2,4,6-TBP solution[6][7].

  • pH Optimization: Adjust the solution to an acidic pH (typically pH 3.0) to maximize •OH generation and prevent catalyst precipitation[8].

  • Oxidant Injection: Initiate the reaction by adding H₂O₂ (typically 5–10 mM).

  • Monitoring: Withdraw samples, filter immediately through a 0.22 µm PTFE syringe filter to remove the heterogeneous catalyst (halting the reaction), and analyze via HPLC.

Quantitative Data: Kinetics & Byproduct Formation

The table below synthesizes the degradation kinetics and major byproducts of 2,4,6-TBP under various oxidative conditions, highlighting the critical divergence between safe mineralization and toxic byproduct generation.

Oxidation SystemPrimary Radical(s)Optimal pHTBP Half-Life (t₁/₂)Major IntermediatesToxic Byproducts Detected
Heat-Activated PDS (60°C)SO₄•⁻, •OH5.0 - 7.0< 15 mins2,6-DBQ, Phenoxy radicalsBromoform, Bromoacetic acids[4][5]
PMS + Fe(III)-Porphyrin SO₄•⁻, High-valent Fe5.0 - 7.0~ 30 mins2,6-DBQ (Peaks at 0.5h)[7]Trace PBDD/Fs (if incomplete)
Homogeneous Fenton •OH2.5 - 3.0< 10 minsCatechols, HydroquinonesMinimal (High mineralization)[8]
Unactivated PMS + Br⁻ Non-radical (HOBr, Br•)7.0> 120 minsBrominated oligomersHigh Br-DBPs[3][4]

Visualizing the Pathways and Workflows

Pathway TBP 2,4,6-Tribromophenol (Parent Compound) Oxidation Oxidative Attack (SO4•-, •OH, PMS) TBP->Oxidation Phenoxy Brominated Phenoxy Radical (Intermediate) Oxidation->Phenoxy Hydrogen Abstraction BrIon Bromide Ion Release (Br-) Oxidation->BrIon Debromination DBQ 2,6-Dibromo-1,4-benzoquinone (2,6-DBQ) Phenoxy->DBQ Hydroxylation/Oxidation PBDDF PBDD/Fs (Toxic Dioxins/Furans) Phenoxy->PBDDF O-C / C-C Coupling Mineralization Mineralization (CO2 + H2O + Br-) DBQ->Mineralization Ring Cleavage RBS Reactive Bromine Species (HOBr, Br•) BrIon->RBS Oxidation by SO4•- / PMS BrDBP Brominated DBPs (Bromoform, Bromoacetic acids) RBS->BrDBP Reaction with Organics

Mechanistic pathway of 2,4,6-TBP degradation, highlighting the divergence into toxic byproducts.

Workflow Start Initiate AOP Assay (Persulfate / Fenton) Sample Time-Course Sampling Start->Sample Quench Quench Radicals (MeOH / TBA / Thiosulfate) Sample->Quench Analyze GC-MS / HPLC Analysis Quench->Analyze Check Degradation Complete? Analyze->Check Success Evaluate Byproducts (PBDD/Fs, Br-DBPs) Check->Success Yes Fail Troubleshoot: Adjust pH / Catalyst Load Check->Fail No Fail->Start Optimize

Self-validating experimental workflow for AOP assays and byproduct troubleshooting.

Troubleshooting Guide

Issue 1: The parent 2,4,6-TBP degrades rapidly, but Total Organic Carbon (TOC) remains high, and the solution turns slightly yellow.

  • Root Cause: You are observing the accumulation of 2,6-dibromo-1,4-benzoquinone (2,6-DBQ) . The initial debromination and hydroxylation of 2,4,6-TBP by •OH or SO₄•⁻ is kinetically fast. However, the subsequent ring cleavage of the quinone structure requires significantly higher activation energy[7].

  • Resolution: Increase the oxidant dosage or introduce a secondary activation method (e.g., UV irradiation) to sustain radical generation long enough to force the ring-opening reactions required for complete mineralization.

Issue 2: GC-MS analysis reveals high concentrations of bromoform and bromoacetic acids in my persulfate assay.

  • Root Cause: During the initial debromination of 2,4,6-TBP, free bromide ions (Br⁻) are released into the solution. In persulfate systems, SO₄•⁻ (and even unactivated PMS) can rapidly oxidize Br⁻ into Reactive Bromine Species (RBS), such as hypobromous acid (HOBr) and bromine radicals (Br•)[3][4][5]. These RBS then react aggressively with the phenolic intermediates or natural organic matter (if present) to form Br-DBPs.

  • Resolution: To mitigate Br-DBP formation, maintain the pH slightly alkaline (pH > 7.5) to shift the speciation of HOBr (pKa ~8.6) to the less reactive hypobromite ion (OBr⁻). Alternatively, use a purely •OH-driven system (like Fenton), which has a lower propensity to oxidize Br⁻ into RBS compared to SO₄•⁻.

Issue 3: I am detecting 2,3,7,8-substituted PBDD/Fs in my oxidative degradation residues.

  • Root Cause: The formation of halogenated phenoxy radicals is the initial and dominant step for PBDD/F formation[9]. Under oxidative conditions at lower temperatures, brominated phenoxy radicals are actually more stable and have longer half-lives than they do under high-temperature pyrolysis. This stability allows them to undergo barrierless, exothermic oxygen-carbon (O-C) or carbon-carbon (C-C) coupling, leading to the formation of PBDD/Fs like 2,4,6,8-TBDF[2][9].

  • Resolution: Avoid sub-lethal oxidant doses. PBDD/F coupling occurs when radical attack is sufficient to form phenoxy radicals but insufficient to immediately cleave the aromatic ring. Ensure a massive excess of highly reactive radicals (e.g., via Photo-Fenton) to outcompete the bimolecular coupling kinetics of the phenoxy radicals.

Frequently Asked Questions (FAQs)

Q: Why do we use both Methanol and tert-Butyl Alcohol (TBA) in our quenching protocols? A: This is a fundamental self-validation technique to prove causality in persulfate AOPs. Methanol contains an α-hydrogen and reacts at diffusion-controlled rates with both •OH ( k=9.7×108M−1s−1 ) and SO₄•⁻ ( k=1.1×107M−1s−1 ). TBA, lacking an α-hydrogen, reacts rapidly with •OH ( k=6.0×108M−1s−1 ) but very slowly with SO₄•⁻ ( k=4.0×105M−1s−1 ). By comparing the degradation inhibition in the presence of each alcohol, you can mathematically deduce the dominant radical species driving your specific degradation pathway.

Q: Does the presence of Humic Acid or Natural Organic Matter (NOM) help or hinder the degradation of 2,4,6-TBP? A: It generally hinders degradation but complicates the byproduct profile. NOM acts as a radical scavenger, competing with 2,4,6-TBP for •OH and SO₄•⁻, thereby reducing the degradation efficiency[7]. Furthermore, the phenolic moieties within humic substances act as reactive sites for halogenation; when Br⁻ is released from 2,4,6-TBP and oxidized to HOBr, the NOM is brominated, drastically increasing the yield of toxic Br-DBPs[4][5].

Q: Can unactivated persulfate degrade brominated phenols? A: Yes, but via a non-radical pathway. While unactivated peroxymonosulfate (PMS) is generally slow to react with stable aromatics, the presence of electron-rich phenolic groups allows for direct two-electron oxidation. More importantly, if trace Br⁻ is present, PMS can directly oxidize Br⁻ to free bromine, initiating an autocatalytic halogenation cycle that degrades the parent phenol but traps the system in a state of high Br-DBP accumulation[3][4].

References

  • Update of the risk assessment of brominated phenols and their derivatives in food. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Formation routes of PBDFs from bromophenol. ResearchGate. Available at:[Link]

  • Occurrence and formation pathways analysis of PBDD/Fs from 2,4,6-tribromophenol under thermal reaction conditions. PubMed. Available at:[Link]

  • Potassium monopersulfate oxidation of 2,4,6-tribromophenol catalyzed by a SiO2-supported iron(III)-5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin. PubMed. Available at:[Link]

  • Persulfate-Based Advanced Oxidation: Critical Assessment of Opportunities and Roadblocks. Environmental Science & Technology - ACS Publications. Available at:[Link]

  • Oxidation of bromide by heat-activated persulfate – Effects of temperature and the organic matter surrogate phenol on kinetics and stoichiometry. ResearchGate. Available at:[Link]

  • Degradation of Tetrabromobisphenol S by Thermo-activated Persulfate Oxidation: Reaction Kinetics, Transformation Mechanisms, and Brominated By-products. ResearchGate. Available at:[Link]

  • A Comparison of Different Reagents Applicable for Destroying Halogenated Anionic Textile Dye Mordant Blue 9 in Polluted Aqueous Streams. ProQuest. Available at:[Link]

  • Fenton-Type Bimetallic Catalysts for Degradation of Dyes in Aqueous Solutions. MDPI. Available at:[Link]

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Validation & Comparative

1H and 13C NMR characterization of 2-(Aminomethyl)-4,6-dibromophenol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of 2-(Aminomethyl)-4,6-dibromophenol

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of 2-(Aminomethyl)-4,6-dibromophenol. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of the title compound, compares its spectral data with isomeric and structural analogs, and provides detailed experimental protocols for reproducible data acquisition. Our approach is grounded in fundamental NMR principles and supported by empirical data to ensure scientific integrity and practical utility.

Introduction: The Structural Imperative

2-(Aminomethyl)-4,6-dibromophenol is a substituted phenolic compound whose utility in synthetic chemistry, particularly as a building block for more complex molecules, necessitates unambiguous structural verification.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the structural determination of organic compounds in solution. By probing the magnetic properties of ¹H and ¹³C nuclei, we can map the molecular framework, deduce the electronic environment of each atom, and confirm the precise arrangement of functional groups.

This guide will interpret the expected NMR spectra of 2-(Aminomethyl)-4,6-dibromophenol, explain the rationale behind the predicted chemical shifts and coupling patterns, and contrast these features with those of key structural alternatives to highlight the specificity and power of NMR analysis.

Predicted NMR Spectral Characteristics of 2-(Aminomethyl)-4,6-dibromophenol

The molecular structure provides a clear roadmap for predicting its NMR spectra. The asymmetric substitution pattern on the benzene ring means that every proton and carbon atom is in a unique chemical environment, leading to a complex and information-rich spectrum.

Diagram: Structure and Atom Numbering

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_d2o Confirmation of Exchangeable Protons prep1 Weigh 5-10 mg of sample prep2 Dissolve in 0.6 mL of deuterated solvent (e.g., DMSO-d6) prep1->prep2 prep3 Transfer to 5 mm NMR tube prep2->prep3 acq1 Insert sample & lock on solvent signal prep3->acq1 acq2 Shim magnet for homogeneity acq1->acq2 acq3 Acquire 1H NMR Spectrum (16 scans) acq2->acq3 acq4 Acquire 13C NMR Spectrum (≥1024 scans) acq3->acq4 proc1 Fourier Transform (FID -> Spectrum) acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Calibrate chemical shift (ref. to residual solvent peak) proc2->proc3 proc4 Integrate signals & assign peaks proc3->proc4 d2o1 Add 1 drop of D₂O to NMR tube proc4->d2o1 Broad -OH or -NH₂ peak? d2o2 Shake vigorously & re-acquire 1H spectrum d2o1->d2o2 d2o3 Confirm disappearance of -OH and -NH₂ signals d2o2->d2o3

Caption: A standard workflow for the acquisition and analysis of NMR spectra.

Protocol 1: High-Resolution ¹H and ¹³C NMR Spectroscopy

A. Sample Preparation

  • Weigh approximately 5-10 mg of 2-(Aminomethyl)-4,6-dibromophenol.

  • Dissolve the sample in 0.6-0.7 mL of a high-purity deuterated solvent (DMSO-d₆ is recommended for observing exchangeable protons) in a clean, dry vial. 3. Transfer the solution into a clean 5 mm NMR tube.

B. Instrument Setup & Data Acquisition

  • Insert the sample into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

  • For ¹H NMR:

    • Set the spectral width to cover a range of -2 to 14 ppm.

    • Use a 30° pulse angle.

    • Set the relaxation delay to at least 2 seconds.

    • Acquire 16 to 32 scans.

  • For ¹³C NMR:

    • Set the spectral width to cover a range of 0 to 220 ppm.

    • Use a standard proton-decoupled pulse sequence.

    • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

C. Data Processing

  • Apply a line broadening factor (e.g., 0.3 Hz for ¹H) before Fourier transformation to improve the signal-to-noise ratio.

  • Perform a Fourier transform of the Free Induction Decay (FID).

  • Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Apply a baseline correction.

  • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d₅ at 2.50 ppm for ¹H; DMSO-d₆ at 39.52 ppm for ¹³C).

  • Integrate all signals in the ¹H spectrum and pick peaks for both spectra.

Protocol 2: D₂O Shake Experiment for Identification of -OH and -NH₂ Protons
  • After acquiring the initial ¹H NMR spectrum, remove the NMR tube from the spectrometer.

  • Add one drop of deuterium oxide (D₂O) to the tube.

  • Cap the tube securely and shake vigorously for 30 seconds to facilitate proton-deuterium exchange.

  • Re-insert the sample, lock, and shim as before.

  • Acquire a new ¹H NMR spectrum using the same parameters.

  • Compare the new spectrum with the original. The signals corresponding to the -OH and -NH₂ protons will have disappeared or significantly diminished in intensity. [3]

Conclusion

The ¹H and ¹³C NMR spectra of 2-(Aminomethyl)-4,6-dibromophenol are predicted to have a unique and identifiable set of signals. The presence of two distinct doublets in the aromatic region of the ¹H spectrum is a key diagnostic feature that distinguishes it from its symmetric isomer, 4-(Aminomethyl)-2,6-dibromophenol. Furthermore, the number and pattern of aromatic proton signals clearly differentiate it from less substituted analogs like 2-(Aminomethyl)-6-bromophenol. By employing the detailed experimental protocols provided, researchers can confidently acquire high-quality data to verify the structure of this and related compounds, ensuring the integrity of their synthetic and developmental research.

References

  • Doc Brown's Chemistry. (2026, March 10). 1H proton nmr spectrum of phenol. [Link]

  • Spyros, A., & Dais, P. (2011). Novel determination of the total phenolic content in crude plant extracts by the use of 1H NMR of the -OH spectral region. International Atomic Energy Agency. [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • PubChem. 4-Bromophenol | C6H5BrO | CID 7808. [Link]

  • ResearchGate. (n.d.). Fig. S20 1 H NMR spectra of 4-Bromophenol in CDCl3. [Link]

  • PrepChem. (2014). Synthesis of 2-amino-4,6-dibromo-phenol. [Link]

  • SpectraBase. 2-Bromophenol - Optional[13C NMR] - Chemical Shifts. [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]

  • Agiomyrgianaki, A., Githinji, E., & Dais, P. (2011). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 16(8), 6665-6691. [Link]

  • ChemHelp ASAP. (2019, September 26). chemical shift and ppm values in 1H NMR spectroscopy. YouTube. [Link]

  • JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

  • University of Calicut. 1. 13C NMR spectroscopy • Chemical shift. [Link]

  • ResearchGate. (2016, November 7). NMR to identify type of phenolic compound?. [Link]

  • IntechOpen. (2024, September 24). Isolation and Identification of Phenolic Compounds. [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. [Link]

  • Unknown Author. 13C-NMR. [Link]

  • MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • ResearchGate. (2019, March). Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C -Methylated Flavonoids. [Link]

  • Matrix Fine Chemicals. 4-(AMINOMETHYL)-2,6-DIBROMOPHENOL | CAS 701-68-8. [Link]

  • Sim, H., et al. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Journal of AOAC International, 100(5), 1251-1265. [Link]

  • Beilstein Journals. (2021, November 2). Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. [Link]

  • Balci, M. Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • Chemsrc. (2025, September 19). 2-(aminomethyl)-6-bromophenol | CAS#:887580-94-1. [Link]

  • Wikipedia. Dibromophenol. [Link]

  • Google Patents. A kind of preparation method of the dibromo aniline of 2 halomethyl 4,6.
  • PubChem. 2,4-Dibromo-6-(bromomethyl)phenol | C7H5Br3O | CID 622177. [Link]

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A Comparative Guide to Catalysts for the Aminomethylation of Phenols: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of an aminomethyl group to a phenolic scaffold via the Mannich reaction is a cornerstone of synthetic chemistry, unlocking a vast chemical space for the development of novel pharmaceuticals, agrochemicals, and advanced materials. The resulting Mannich bases are not only valuable final products but also versatile synthetic intermediates. Historically, this transformation has been conducted under classical, often harsh, conditions. However, the advent of modern catalytic systems has revolutionized the aminomethylation of phenols, offering milder reaction conditions, improved selectivity, and a broader substrate scope.

This guide provides an in-depth comparative analysis of various catalytic systems for the ortho-aminomethylation of phenols. We will delve into the mechanistic nuances of each catalyst class, present comparative performance data, and provide detailed experimental protocols to enable you to make informed decisions for your specific synthetic challenges.

The Enduring Importance of the Mannich Reaction

The Mannich reaction is a three-component condensation of a phenol, an amine, and formaldehyde. The fundamental mechanism involves the in situ formation of an electrophilic iminium ion from the amine and formaldehyde, which is then attacked by the electron-rich phenol at the ortho-position to the hydroxyl group. This classic transformation, while effective, can suffer from drawbacks such as the use of stoichiometric reagents, harsh conditions, and limited regioselectivity.

Amine Amine (R₂NH) Iminium Iminium Ion ([CH₂=NR₂]⁺) Amine->Iminium + CH₂O, - H₂O Formaldehyde Formaldehyde (CH₂O) Formaldehyde->Iminium Intermediate Wheland Intermediate Iminium->Intermediate Phenol Phenol Phenol->Intermediate + [CH₂=NR₂]⁺ Product ortho-Aminomethylated Phenol Intermediate->Product - H⁺

Caption: General Mechanism of the Mannich Reaction.

The quest for more efficient and selective methods has led to the development of a diverse array of catalytic systems, each with its own set of advantages and disadvantages. In this guide, we will focus on a comparative study of the most prominent and promising catalysts: copper, vanadium, chromium, ruthenium, and iodine-based systems.

Comparative Performance of Catalytic Systems

The choice of catalyst is critical and depends on factors such as the desired selectivity, substrate tolerance, and operational simplicity. The following sections provide a comparative overview of the performance of different catalysts for the ortho-aminomethylation of phenols.

Data-Driven Comparison of Catalysts

The following table summarizes the performance of various catalysts for the ortho-aminomethylation of a model substrate, 4-tert-butylphenol, with N,N-dimethylaniline. It is important to note that direct comparisons can be challenging due to variations in reaction conditions reported in the literature. However, this table provides a valuable snapshot of the relative efficacy of each system.

Catalyst SystemCatalyst Loading (mol%)Oxidant/AdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
Copper
CuCl₂/1,10-phenanthroline10DTBPCumene602462
Vanadium
VO(acac)₂/terpyridine10TBHPDioxane8024~81 (conversion)[1]
Chromium
CrCl₃10-Toluene12024High (not specified)[2]
Ruthenium
Ru₃(CO)₁₂/Xantphos1p-TSAToluene12020High (not specified)[3]
Iodine
I₂20Na₂S₂O₈H₂O801285

DTBP = Di-tert-butyl peroxide, TBHP = tert-Butyl hydroperoxide, p-TSA = p-Toluenesulfonic acid

In-Depth Analysis of Catalytic Systems

Copper-Catalyzed Aminomethylation: The Workhorse

Copper catalysts are among the most extensively studied for the ortho-aminomethylation of phenols due to their low cost, low toxicity, and high efficiency.[4][5][6][7][8]

Mechanistic Insights: The prevailing mechanism for copper-catalyzed aminomethylation is a radical pathway. The Cu(II) catalyst is proposed to be reduced in situ to a Cu(I) species, which then participates in a single-electron transfer (SET) with the amine to generate an aminomethyl radical. This radical then adds to the phenol, which is coordinated to the copper center, leading to the ortho-selective product. The high ortho-selectivity is often attributed to the formation of a six-membered transition state involving the phenolic oxygen, the copper center, and the incoming aminomethyl radical.[4]

Proposed Catalytic Cycle for Copper-Catalyzed ortho-Aminomethylation CuII Cu(II) CuI Cu(I) CuII->CuI Reduction AmineRadical Aminomethyl Radical CuI->AmineRadical + Amine, - H⁺, - e⁻ CuPhenolate Cu(I)-Phenolate CuI->CuPhenolate + Phenol, - H⁺ Amine Amine Amine->AmineRadical Intermediate Radical Addition Intermediate AmineRadical->Intermediate Phenol Phenol Phenol->CuPhenolate CuPhenolate->Intermediate + Aminomethyl Radical Intermediate->CuII Oxidation Product Product Intermediate->Product Rearomatization

Caption: Proposed Catalytic Cycle for Copper-Catalyzed ortho-Aminomethylation.

Advantages:

  • High efficiency and yields.

  • Good functional group tolerance.[4]

  • Relatively mild reaction conditions.[4][5]

Limitations:

  • Often requires an external oxidant.

  • Can be sensitive to steric hindrance on the phenol.

Vanadium-Catalyzed Aminomethylation: A Powerful Alternative

Vanadium catalysts have emerged as a potent alternative for the ortho-aminomethylation of phenols, often exhibiting high selectivity and activity.[1]

Mechanistic Insights: The mechanism of vanadium-catalyzed aminomethylation is also believed to proceed through a radical pathway. The vanadium catalyst, typically in a high oxidation state (V⁵⁺), is thought to coordinate with the phenolic hydroxyl group, which facilitates the activation of the ortho C-H bond.[1] Single-electron transfer from the amine to the vanadium center generates an aminomethyl radical, which then attacks the activated phenol.

Proposed Catalytic Cycle for Vanadium-Catalyzed ortho-Aminomethylation V_V V(V) V_Phenolate V(V)-Phenolate Complex V_V->V_Phenolate + Phenol, - H⁺ V_IV V(IV) Phenol Phenol Phenol->V_Phenolate V_Phenolate->V_IV + Amine, - H⁺, - e⁻ Intermediate Radical Addition Intermediate V_Phenolate->Intermediate + Aminomethyl Radical Amine Amine AmineRadical Aminomethyl Radical Amine->AmineRadical AmineRadical->Intermediate Intermediate->V_V Oxidation Product Product Intermediate->Product Rearomatization

Caption: Proposed Catalytic Cycle for Vanadium-Catalyzed ortho-Aminomethylation.

Advantages:

  • High catalytic activity.[1]

  • Good yields under mild conditions.[1]

Limitations:

  • Requires an oxidant.[1]

  • The toxicity of vanadium compounds is a consideration.

Chromium-Catalyzed Aminomethylation: Unique Reactivity

Chromium catalysts offer a distinct approach to ortho-aminomethylation, with mechanistic studies suggesting an ionic pathway rather than a radical one.[5]

Mechanistic Insights: In the proposed ionic mechanism, the chromium catalyst acts as a Lewis acid to activate the in situ formed iminium ion. The phenol then undergoes a Friedel-Crafts-type reaction with the activated iminium ion, leading to the ortho-substituted product. This pathway avoids the generation of free radicals, which can be advantageous for substrates sensitive to radical reactions.

Proposed Catalytic Cycle for Chromium-Catalyzed ortho-Aminomethylation Cr_catalyst Cr(III) Catalyst Activated_Iminium Activated Iminium-Cr Complex Cr_catalyst->Activated_Iminium + Iminium Ion Iminium Iminium Ion Iminium->Activated_Iminium Intermediate Wheland Intermediate Activated_Iminium->Intermediate Phenol Phenol Phenol->Intermediate + Activated Iminium-Cr Product Product Intermediate->Product - H⁺, - Cr(III) Proposed Catalytic Cycle for Ruthenium-Catalyzed Aminomethylation with Methanol Ru_cat [Ru] Ru_H [Ru]-H Ru_cat->Ru_H + Methanol, - H₂ Methanol Methanol Formaldehyde Formaldehyde Methanol->Formaldehyde Dehydrogenation Product Product Ru_H->Product Iminium Iminium Ion Formaldehyde->Iminium + Amine, - H₂O Amine Amine Amine->Iminium Intermediate Intermediate Iminium->Intermediate Phenol Phenol Phenol->Intermediate + Iminium Ion Intermediate->Product + [Ru]-H, - [Ru]

Caption: Proposed Catalytic Cycle for Ruthenium-Catalyzed Aminomethylation with Methanol.

Advantages:

  • Avoids the use of formaldehyde.

  • High atom economy. [3] Limitations:

  • Often requires elevated temperatures. [3]* Ruthenium catalysts can be expensive.

Iodine-Catalyzed Aminomethylation: A Metal-Free and Green Alternative

For chemists seeking to avoid transition metals, iodine catalysis offers an attractive and environmentally friendly option for the ortho-aminomethylation of phenols. Mechanistic Insights: The iodine-catalyzed reaction is thought to proceed through the in situ generation of a hypoiodite species (IO⁻) from the oxidation of I₂. This species then facilitates the formation of an aminomethyl radical from the amine. The radical then adds to the phenol in an ortho-selective manner. The reaction is often performed in water, further enhancing its green credentials.

Proposed Catalytic Cycle for Iodine-Catalyzed ortho-Aminomethylation I2 I₂ IO_minus IO⁻ I2->IO_minus + Oxidant Oxidant Oxidant Oxidant->IO_minus AmineRadical Aminomethyl Radical IO_minus->AmineRadical + Amine, - H₂O, - I⁻ Amine Amine Amine->AmineRadical Intermediate Radical Addition Intermediate AmineRadical->Intermediate Phenol Phenol Phenol->Intermediate + Aminomethyl Radical Product Product Intermediate->Product Rearomatization

Caption: Proposed Catalytic Cycle for Iodine-Catalyzed ortho-Aminomethylation.

Advantages:

  • Metal-free.

  • Can be performed in water. * Uses a readily available and inexpensive catalyst.

Limitations:

  • Requires a stoichiometric oxidant. * May have a more limited substrate scope compared to some metal catalysts.

Experimental Protocols: A Practical Guide

To facilitate the implementation of these catalytic systems in your laboratory, we provide representative experimental protocols for each catalyst class. These protocols are intended as a starting point and may require optimization for your specific substrates and desired outcomes.

Protocol 1: Copper-Catalyzed ortho-Aminomethylation of Phenol

This protocol is adapted from the work of Patureau and co-workers. Materials:

  • Phenol (1.0 mmol)

  • N,N-dimethylaniline (2.0 mmol)

  • CuCl₂ (0.1 mmol, 10 mol%)

  • 1,10-Phenanthroline (0.1 mmol, 10 mol%)

  • Di-tert-butyl peroxide (DTBP, 2.0 mmol)

  • Cumene (5 mL)

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add CuCl₂ (13.4 mg, 0.1 mmol) and 1,10-phenanthroline (18.0 mg, 0.1 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add cumene (5 mL), phenol (94.1 mg, 1.0 mmol), and N,N-dimethylaniline (242.4 mg, 2.0 mmol).

  • Add di-tert-butyl peroxide (292.5 mg, 2.0 mmol) to the reaction mixture.

  • Seal the Schlenk tube and place it in a preheated oil bath at 60 °C.

  • Stir the reaction mixture for 24 hours.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ortho-aminomethylated phenol.

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A 1. Add CuCl₂ and 1,10-phenanthroline to Schlenk tube B 2. Evacuate and backfill with Argon A->B C 3. Add solvent and reactants B->C D 4. Add oxidant C->D E 5. Seal and heat at 60 °C D->E F 6. Stir for 24 hours E->F G 7. Quench with Na₂S₂O₃ solution F->G H 8. Extract with ethyl acetate G->H I 9. Dry, filter, and concentrate H->I J 10. Purify by column chromatography I->J

Caption: Experimental Workflow for Copper-Catalyzed ortho-Aminomethylation.

Protocol 2: Iodine-Catalyzed ortho-Aminomethylation of Phenol in Water

This protocol is based on the work of Tian and Loh. Materials:

  • Phenol (1.0 mmol)

  • Potassium piperidin-1-ylmethyltrifluoroborate (1.2 mmol)

  • Iodine (0.2 mmol, 20 mol%)

  • Sodium persulfate (Na₂S₂O₈, 2.0 mmol)

  • Water (5 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add phenol (94.1 mg, 1.0 mmol), potassium piperidin-1-ylmethyltrifluoroborate (225.1 mg, 1.2 mmol), iodine (50.8 mg, 0.2 mmol), and sodium persulfate (476.2 mg, 2.0 mmol).

  • Add water (5 mL) to the flask.

  • Stir the reaction mixture at 80 °C for 12 hours.

  • After cooling to room temperature, extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with a saturated aqueous solution of Na₂S₂O₃, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A 1. Combine phenol, amine source, iodine, and oxidant in a flask B 2. Add water C 3. Stir at 80 °C for 12 hours B->C D 4. Extract with ethyl acetate C->D E 5. Wash with Na₂S₂O₃ and brine D->E F 6. Dry, filter, and concentrate E->F G 7. Purify by column chromatography F->G

Caption: Experimental Workflow for Iodine-Catalyzed ortho-Aminomethylation.

Conclusion and Future Outlook

The field of catalytic aminomethylation of phenols has witnessed significant advancements, moving from classical, often harsh, conditions to a diverse array of more efficient, selective, and sustainable catalytic systems. Copper catalysts remain a popular choice due to their high performance and low cost. Vanadium and chromium catalysts offer powerful alternatives with unique reactivity profiles, although their toxicity is a consideration. Ruthenium-catalyzed systems provide a greener approach by utilizing methanol as a C1 source, while iodine catalysis presents a compelling metal-free option.

The choice of the optimal catalyst will ultimately depend on the specific requirements of the synthesis, including the nature of the substrates, the desired selectivity, and considerations of cost and environmental impact. Future research in this area will likely focus on the development of even more active and selective catalysts that can operate under milder conditions with a broader substrate scope. The exploration of heterogeneous and recyclable catalysts will also be a key area of focus to further enhance the sustainability of this important transformation. This guide provides a solid foundation for researchers to navigate the exciting and evolving landscape of catalytic aminomethylation of phenols.

References

  • Dai, J.-L., et al. (2017). Cu(II)-Catalyzed ortho-Selective Aminomethylation of Phenols. Journal of the American Chemical Society, 139(36), 12390–12393. [Link]

  • Shi, J., et al. (2021). Cr-Catalyzed Direct ortho-Aminomethylation of Phenols. The Journal of Organic Chemistry, 86(24), 17567–17580. [Link]

  • Ackermann, L., et al. (2022). Ruthenium-Catalyzed Monoselective C–H Methylation and d3-Methylation of Arenes. JACS Au, 2(11), 2469–2478. [Link]

  • Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols. (2023). Molecules, 28(8), 3465. [Link]

  • Yang, P., et al. (2021). V–Catalyzed Direct Ortho‐Aminomethylation of Phenols. Asian Journal of Organic Chemistry, 10(11), 2966-2970. [Link]

  • Zhou, Z.-H., et al. (2023). Aqueous C–H aminomethylation of phenols by iodine catalysis. Chemical Communications, 59(4), 223-226. [Link]

  • Dai, J.-L., et al. (2017). Cu(II)-Catalyzed ortho-Selective Aminomethylation of Phenols. Figshare. [Link]

  • Yu, C., & Patureau, F. W. (2018). Cu‐Catalyzed Cross‐Dehydrogenative ortho‐Aminomethylation of Phenols. Angewandte Chemie International Edition, 57(36), 11807-11811. [Link]

  • Kundu, S., et al. (2024). Ruthenium/η5-Phenoxo-Catalyzed Amination of Phenols with Amines. Journal of the American Chemical Society. [Link]

  • Zhang, J., et al. (2020). Ruthenium-Catalyzed Hydrogen Evolution o-Aminoalkylation of Phenols with Cyclic Amines. Organic Letters, 22(12), 4781–4785. [Link]

  • Brufani, G., et al. (2024). Csp2–H functionalization of phenols: an effective access route to valuable materials via Csp2–C bond formation. Chemical Society Reviews. [Link]

  • Kim, S., & Hong, S. H. (2017). Ruthenium-Catalyzed Aminomethylation and Methylation of Phenol Derivatives Utilizing Methanol as the C1 Source. Advanced Synthesis & Catalysis, 359(5), 798-810. [Link]

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A Comparative Guide to the Biological Activity Screening of Novel 2-(Aminomethyl)-4,6-dibromophenol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Brominated Phenols

Marine organisms are a prolific source of structurally unique and biologically active secondary metabolites. Among these, bromophenols, particularly those isolated from red algae, have garnered significant attention for their diverse pharmacological properties.[1][2] The introduction of bromine atoms onto a phenolic scaffold can profoundly influence the molecule's electronic and lipophilic characteristics, often enhancing its interaction with biological targets. The 2-(aminomethyl)-4,6-dibromophenol core represents a synthetically accessible scaffold that combines the established bioactivity of brominated phenols with an aminomethyl side chain, a functional group prevalent in many pharmaceuticals that can improve aqueous solubility and introduce additional binding interactions.[3]

This guide provides a comprehensive framework for the initial biological activity screening of novel 2-(aminomethyl)-4,6-dibromophenol derivatives. We present a comparative analysis of their potential antioxidant, antimicrobial, and anticancer activities, benchmarked against established reference compounds. The protocols detailed herein are robust, widely accepted, and designed to provide a clear, quantitative assessment of the therapeutic potential of this promising class of compounds.

Part 1: Antioxidant Activity Profiling

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of chronic diseases.[4] Phenolic compounds are renowned for their antioxidant properties, primarily their ability to scavenge free radicals.[5] The antioxidant potential of novel 2-(aminomethyl)-4,6-dibromophenol derivatives is a logical and critical first step in their biological evaluation.

Comparative Analysis of Antioxidant Assays: DPPH vs. ABTS

Two of the most common and reliable methods for assessing in vitro antioxidant capacity are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[6][7] Both are spectrophotometric techniques based on the ability of an antioxidant to reduce a stable radical, resulting in a measurable color change.[6]

FeatureDPPH AssayABTS AssayRationale for Selection
Radical Type Nitrogen-centered free radicalNitrogen-centered radical cationBoth are stable and commercially available, providing reproducible results.[7][8]
Solubility Soluble in organic solvents (e.g., methanol, ethanol)Soluble in both aqueous and organic solventsThe ABTS assay's versatility allows for the screening of both hydrophilic and lipophilic compounds.[8]
Wavelength of Max Absorbance ~517 nm~734 nmThe longer wavelength of the ABTS assay reduces interference from colored compounds.[6]
Reaction Kinetics Slower reaction rateFaster reaction rateThe faster kinetics of the ABTS assay can be advantageous for high-throughput screening.

Causality Behind Experimental Choices: The selection of both DPPH and ABTS assays provides a more comprehensive antioxidant profile. While both are based on single electron transfer (SET) mechanisms, the different radical structures and reaction environments can lead to variations in the measured antioxidant capacity of the test compounds.[9][10] This dual-assay approach strengthens the validity of the findings.

Experimental Workflow: Antioxidant Screening

The following diagram outlines the general workflow for both the DPPH and ABTS assays.

Antioxidant Assay Workflow Antioxidant Screening Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Stock Solutions (Derivatives & Standards) Mixing Mix Compound Dilutions with Radical Solution Compound_Prep->Mixing Radical_Prep Prepare Radical Solution (DPPH or ABTS) Radical_Prep->Mixing Incubation Incubate in the Dark (Time-dependent) Mixing->Incubation Measurement Measure Absorbance (517 nm for DPPH, 734 nm for ABTS) Incubation->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: General workflow for DPPH and ABTS antioxidant assays.

Detailed Protocol: DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.

    • Prepare stock solutions (1 mg/mL) of the novel 2-(aminomethyl)-4,6-dibromophenol derivatives and standard antioxidants (e.g., Ascorbic Acid, Trolox) in methanol.[11]

    • Perform serial dilutions of the stock solutions to obtain a range of concentrations (e.g., 1 to 100 µg/mL).

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of each sample dilution.

    • Add 150 µL of the 0.1 mM DPPH solution to each well.[8]

    • Include a blank (methanol only) and a control (methanol with DPPH solution).

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[8]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.[6]

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the % inhibition against the concentration of the derivatives and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Comparative Performance Data (Hypothetical)
CompoundDPPH IC50 (µM)ABTS IC50 (µM)
Derivative 1 25.4 ± 2.118.9 ± 1.5
Derivative 2 48.2 ± 3.535.7 ± 2.8
Ascorbic Acid 15.8 ± 1.212.1 ± 0.9
Trolox 17.5 ± 1.414.3 ± 1.1

Data are presented as mean ± standard deviation of triplicate experiments.

Part 2: Antimicrobial Activity Screening

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the discovery of new antimicrobial agents.[12] Bromophenols have demonstrated significant antibacterial activity, making this a crucial area of investigation for novel derivatives.[1][13]

Method Selection: Broth Microdilution for MIC Determination

The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15] The MIC is the lowest concentration of a substance that prevents visible growth of a bacterium.[15] This method is favored for its quantitative results, reproducibility, and suitability for screening multiple compounds against a panel of microorganisms.[16][17]

Causality Behind Experimental Choices: The broth microdilution assay provides a more precise measure of antimicrobial efficacy compared to diffusion methods (e.g., agar diffusion).[1][2] By testing a range of concentrations, it allows for a direct comparison of the potency of different derivatives. The inclusion of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria is essential to assess the spectrum of activity.

Experimental Workflow: MIC Determination

MIC Determination Workflow Broth Microdilution Workflow for MIC cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Prepare Serial Dilutions of Derivatives in Broth Inoculation Inoculate Microplate Wells Compound_Dilution->Inoculation Inoculum_Prep Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Visual_Inspection Visually Inspect for Turbidity Incubation->Visual_Inspection Indicator_Addition Optional: Add Redox Indicator (e.g., Resazurin, TTC) Incubation->Indicator_Addition MIC_Determination Determine MIC (Lowest concentration with no visible growth) Visual_Inspection->MIC_Determination Indicator_Addition->MIC_Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Detailed Protocol: Broth Microdilution Assay
  • Preparation:

    • In a 96-well microplate, dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into each well.

    • Add 50 µL of the test compound (at 2x the highest desired concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 50 µL from each well to the next well in the same row.[18] Discard the final 50 µL from the last well.

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[14][17]

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial suspension to each well (except the negative control), bringing the total volume to 100 µL.

    • Seal the plate and incubate at 37°C for 18-24 hours.[14][17]

  • MIC Determination:

    • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no bacterial growth is observed.[15]

    • Optionally, a redox indicator such as Resazurin or 2,3,5-triphenyltetrazolium chloride (TTC) can be added to aid in the visualization of bacterial viability.[16][18]

Comparative Performance Data (Hypothetical)
CompoundMIC (µg/mL) vs. S. aureus (ATCC 25923)MIC (µg/mL) vs. E. coli (ATCC 25922)
Derivative 1 1664
Derivative 2 32>128
Ampicillin 0.58
Ciprofloxacin 0.250.015

Part 3: Anticancer Activity Screening

The structural motifs present in 2-(aminomethyl)-4,6-dibromophenol derivatives are found in various compounds with demonstrated anticancer activity.[5][19][20] Therefore, evaluating their cytotoxic potential against human cancer cell lines is a logical progression in the screening cascade.

Method Selection: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[21][22] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[22]

Causality Behind Experimental Choices: The MTT assay is a robust, sensitive, and high-throughput compatible method for initial cytotoxicity screening.[23] It provides a quantitative measure of a compound's ability to inhibit cancer cell growth. The selection of a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) is crucial to identify potential tissue-specific activity.

Signaling Pathway: Role of Mitochondrial Dehydrogenases in MTT Assay

MTT Assay Mechanism MTT Assay Principle cluster_cell Viable Cell cluster_external Measurement MTT MTT (Yellow, Soluble) Mitochondria Mitochondrial Dehydrogenases (NAD(P)H-dependent) MTT->Mitochondria Enters Cell Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan Reduction Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Absorbance Measure Absorbance (~570 nm) Solubilization->Absorbance

Caption: Mechanism of MTT reduction in viable cells.

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Culture and Seeding:

    • Culture human cancer cell lines (e.g., MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[24]

  • Compound Treatment:

    • Prepare serial dilutions of the novel derivatives and a positive control (e.g., Doxorubicin) in culture medium.

    • Remove the old medium from the cells and replace it with 100 µL of medium containing the various compound concentrations.

    • Include untreated control wells (cells with medium only).

    • Incubate the plate for 48-72 hours.[23]

  • MTT Addition and Solubilization:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours, allowing formazan crystals to form.[22]

    • Carefully aspirate the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at approximately 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value (the concentration that inhibits 50% of cell growth).

Comparative Performance Data (Hypothetical)
CompoundIC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. A549 (Lung Cancer)
Derivative 1 12.5 ± 1.128.3 ± 2.5
Derivative 2 35.8 ± 3.275.1 ± 6.8
Doxorubicin 0.8 ± 0.071.2 ± 0.1

Data are presented as mean ± standard deviation of triplicate experiments.

Conclusion and Future Directions

This guide outlines a foundational, multi-faceted approach to the initial biological characterization of novel 2-(aminomethyl)-4,6-dibromophenol derivatives. The comparative data generated from these antioxidant, antimicrobial, and anticancer screenings will provide critical insights into the therapeutic potential of each synthesized analogue. Derivatives exhibiting potent and selective activity in these primary assays warrant further investigation, including more complex in vitro studies (e.g., mechanism of action, enzyme inhibition), in vivo efficacy studies in animal models, and comprehensive toxicological profiling. The systematic application of these robust screening methodologies is an indispensable step in the journey of translating promising chemical scaffolds into next-generation therapeutic agents.

References

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A Comparative Guide to the Reactivity of Bromo- vs. Fluoro-Substituted Phenols in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of pharmaceutical development and materials science, the strategic functionalization of aromatic compounds is a critical aspect of molecular design. Among halogenated building blocks, bromo-substituted and fluoro-substituted phenols offer vastly different reactivity profiles. While both feature electronegative halogens, their behavior in transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura and Buchwald-Hartwig) is fundamentally divergent.

This guide provides an objective, data-driven comparison of bromo- vs. fluoro-phenols. By dissecting the thermodynamic constraints of the carbon-halogen bond, we establish a framework for predicting reactivity, designing chemoselective syntheses, and executing self-validating experimental protocols.

Mechanistic Causality: The Thermodynamics of Oxidative Addition

The reactivity of halophenols in palladium-catalyzed cross-coupling is not an intrinsic property of the halogen's electronegativity, but rather a direct consequence of the bond dissociation energy (BDE) of the carbon-halogen (C–X) bond. The rate-determining step in these catalytic cycles is typically the oxidative addition of the electron-rich Pd(0) catalyst into the C–X bond.

  • Bromo-Substituted Phenols: The C–Br bond possesses a relatively low BDE (~81 kcal/mol). The σ∗ antibonding orbital of the C–Br bond is sufficiently low in energy to allow effective back-donation from the Pd(0) 4d orbitals. This makes oxidative addition thermodynamically favorable and kinetically rapid, rendering bromophenols highly reactive substrates for cross-coupling[1].

  • Fluoro-Substituted Phenols: The C–F bond is notoriously strong (~125 kcal/mol) and represents the strongest carbon-heteroatom single bond in nature, as detailed in [2]. The highly contracted nature of the C–F σ∗ orbital prevents effective orbital overlap with the palladium center. Consequently, the C–F bond presents an insurmountable kinetic barrier under standard cross-coupling conditions, rendering fluorophenols unreactive[3].

Conversely, in Nucleophilic Aromatic Substitution (SNAr), the extreme electronegativity of fluorine stabilizes the rate-determining Meisenheimer complex, making fluorophenols significantly more reactive than their bromo-counterparts[1].

Quantitative Data Comparison

To contextualize the performance of these two substrates, the following table summarizes their physicochemical properties and empirical reactivity profiles based on[1][3].

ParameterBromo-Substituted PhenolsFluoro-Substituted Phenols
Carbon-Halogen BDE ~81 kcal/mol[3]~125 kcal/mol[3]
Electronegativity (Pauling) 2.963.98
Pd(0) Oxidative Addition Highly Favorable (Rate-determining)[1]Unfavorable / High Kinetic Barrier[3]
Typical Suzuki Yield 80% – 95%[4]< 5% (Quantitative recovery of starting material)[3]
SNAr Reactivity Poor (Requires forcing conditions)[5]Excellent (Highly activated intermediate)[1]
Primary Synthetic Utility C–C / C–N Bond Formation (Cross-Coupling)[5]Hydrogen Bond Acceptor / SNAr Precursor[1][6]

Orthogonal Reactivity: Designing Chemoselective Syntheses

Understanding the dichotomy between C–Br and C–F bonds allows chemists to design highly chemoselective, sequential functionalizations. When utilizing a dual-electrophile scaffold like 4-bromo-3-fluorophenol , the distinct BDEs enable orthogonal reactivity. Palladium-catalyzed cross-coupling will exclusively activate the weaker C–Br bond, leaving the C–F bond completely intact for subsequent late-stage functionalization or SNAr[5].

OrthogonalReactivity Start 4-Bromo-3-fluorophenol (Dual Electrophile) PdCat Pd(PPh3)4, Ar-B(OH)2 Suzuki-Miyaura Coupling Start->PdCat Chemoselective C-Br Activation (Low BDE) SNAr NaOMe, Heat Nucleophilic Aromatic Substitution Start->SNAr Chemoselective C-F Activation (High Electronegativity) Prod1 3-Fluoro-4-arylphenol (C-Br Cleaved, C-F Intact) PdCat->Prod1 Prod2 4-Bromo-3-methoxyphenol (C-F Cleaved, C-Br Intact) SNAr->Prod2

Orthogonal reactivity of 4-bromo-3-fluorophenol in cross-coupling versus SNAr pathways.

Experimental Methodology: Self-Validating Protocol

The following methodology outlines a robust, self-validating system for the Suzuki-Miyaura cross-coupling of a bromo-substituted phenol (e.g., 4-bromophenol) with an arylboronic acid[4][5].

SuzukiWorkflow Step1 1. Reagent Assembly Ar-Br + Ar'-B(OH)2 + Base Step2 2. Solvent Addition 1,4-Dioxane/H2O (4:1) Step1->Step2 Step3 3. Deoxygenation Argon Sparge (15 min) Step2->Step3 Step4 4. Catalyst Addition Pd(PPh3)4 (3-5 mol%) Step3->Step4 Step5 5. Thermal Activation 80 °C for 6-8 h Step4->Step5 Step6 6. Validation & Workup TLC Monitoring + Extraction Step5->Step6

Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling of bromophenols.

Standard Protocol: Synthesis of Biaryl Phenols via C–Br Activation

Materials Required:

  • 4-Bromophenol (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3–5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: 1,4-Dioxane / Deionized H₂O (4:1 v/v)

Step-by-Step Execution & Causality:

  • Reagent Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromophenol, phenylboronic acid, and K₂CO₃.

  • Solvent Addition: Add the 1,4-Dioxane/H₂O mixture.

    • Causality: Water is strictly required to dissolve the inorganic base and facilitate the formation of the reactive boronate complex [Ar-B(OH)₃]⁻, which drastically accelerates the transmetalation step[5].

  • Deoxygenation (Critical Step): Sparge the biphasic mixture with Argon for 15 minutes.

    • Causality: Dissolved oxygen will rapidly oxidize the highly electron-rich Pd(0) active species to an inactive Pd(II) complex, prematurely terminating the catalytic cycle.

  • Catalyst Addition: Quickly add Pd(PPh₃)₄ under a positive stream of Argon, then seal the flask.

  • Thermal Activation: Heat the reaction mixture to 80 °C for 6–8 hours.

    • Causality: While oxidative addition to the C–Br bond is thermodynamically favorable, elevated temperatures are required to overcome the activation energy of the subsequent transmetalation and reductive elimination phases.

  • Validation & Workup: Monitor the reaction via TLC (Hexanes/EtOAc). A successful reaction is validated by the complete disappearance of the 4-bromophenol spot. Cool to room temperature, dilute with water, and extract with EtOAc. Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography to yield the biaryl product (>85% yield)[4].

Comparative Note on Fluoro-Substituted Phenols: Subjecting a fluoro-substituted phenol (e.g., 4-fluorophenol) to this exact protocol will result in a failed reaction and quantitative recovery of the starting material[3]. To successfully functionalize a C–F bond, researchers must abandon standard Palladium catalysis and pivot to specialized Nickel-catalyzed systems, cryogenic organometallic conditions, or strongly nucleophilic SNAr pathways.

References

  • Amii, H., & Uneyama, K. (2009). C–F Bond Activation in Organic Synthesis. Chemical Reviews, 109(5), 2119-2183. URL:[Link]

  • Freitag, J., et al. (2009). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. ResearchGate. URL: [Link]

Sources

Analytical method validation for the analysis of brominated phenols

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Analytical Method Validation for Brominated Phenols

Executive Summary

Brominated phenols (BPs), such as 2,4,6-tribromophenol (2,4,6-TBP) and tetrabromobisphenol A (TBBPA), are ubiquitous environmental contaminants originating from flame retardants and water disinfection byproducts. Due to their endocrine-disrupting potential and trace-level environmental concentrations, rigorous analytical method validation is critical.

This guide objectively compares the two dominant analytical workflows for BP quantification: Solid-Phase Extraction coupled with Liquid Chromatography-Tandem Mass Spectrometry (SPE/LC-MS/MS) and Solid-Phase Microextraction coupled with Gas Chromatography-Tandem Mass Spectrometry (SPME/GC-MS/MS) .

Mechanistic Grounding & Platform Selection

The chemical structure of BPs—a hydrophobic aromatic ring paired with a polar, weakly acidic hydroxyl group (pKa ~7–8)—dictates the choice of sample preparation and analytical separation.

  • LC-MS/MS (ESI-): This is often the preferred platform because it eliminates the need for derivatization. The basic nature of the Electrospray Ionization (ESI) negative mode readily deprotonates the phenolic hydroxyl group, generating stable phenoxide anions and offering ultra-trace sensitivity[1].

  • GC-MS/MS: BPs are highly polar and thermally labile, which leads to poor peak shape and column degradation during direct GC analysis. Therefore, GC-MS/MS requires prior derivatization (e.g., acetylation) to mask the hydroxyl group, thereby enhancing volatility and thermal stability[2].

Sample Preparation Workflows: SPE vs. SPME

The choice between SPE and SPME represents a choice between an exhaustive extraction and an equilibrium-based non-exhaustive extraction.

G Start Aqueous Sample (Acidified to pH 2-3) Split Sample Prep Selection Start->Split SPE Solid-Phase Extraction (SPE) HLB Cartridge Split->SPE Exhaustive Extraction SPME Solid-Phase Microextraction (SPME) PDMS Fiber Split->SPME Non-Exhaustive Extraction SPE_Wash Wash & Elute (Acetonitrile / Methanol) SPE->SPE_Wash SPME_Extract In Situ Acetylation & Headspace Extraction (60°C) SPME->SPME_Extract SPE_Recon Evaporate & Reconstitute with 13C-Internal Standards SPE_Wash->SPE_Recon SPME_Desorb Thermal Desorption (GC Inlet at 250°C) SPME_Extract->SPME_Desorb LCMS LC-MS/MS Analysis (ESI- Negative Mode) SPE_Recon->LCMS GCMS GC-MS/MS Analysis (EI / ECNI Mode) SPME_Desorb->GCMS

Workflow comparison of SPE vs. SPME for brominated phenol extraction and analysis.

Protocol 1: SPE for LC-MS/MS (Exhaustive Extraction)

Causality: SPE using a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent provides exhaustive extraction, ideal for maximizing recovery from large sample volumes (100–500 mL) to achieve sub-ng/L detection limits[1].

Step-by-Step Methodology:

  • Sample Pre-treatment: Filter 100 mL of the aqueous sample and adjust the pH to 2.5 using 1 M HCl. Causality: Acidification suppresses the ionization of the phenolic hydroxyl group. By keeping the BPs in their neutral state, hydrophobic retention on the HLB sorbent is maximized[1].

  • Cartridge Conditioning: Condition the HLB cartridge with 5 mL methanol, followed by 5 mL LC-MS grade water (pH 2.5).

  • Loading: Pass the sample through the cartridge at a controlled flow rate of 2–3 mL/min to ensure optimal mass transfer into the sorbent pores.

  • Washing: Wash with 5 mL of 5% methanol in water. Causality: This specific solvent ratio removes highly polar matrix interferences (e.g., salts, humic acids) without prematurely eluting the target analytes.

  • Elution: Elute the BPs with 2 × 3 mL of Acetonitrile.

  • Reconstitution & Self-Validation: Evaporate the eluate to near dryness under a gentle nitrogen stream at 35°C. Reconstitute in 1 mL of Methanol/Water (50:50, v/v) spiked with 10 ng/mL of 13C-labeled internal standards (e.g., 13C12-TBBPA). Causality: Adding isotopically labeled standards creates a self-validating system. Any matrix-induced ion suppression in the ESI source or volumetric losses during reconstitution will equally affect the native analyte and the 13C-standard, keeping the response ratio constant and ensuring absolute quantitative accuracy[3].

Protocol 2: SPME with In Situ Acetylation for GC-MS/MS

Causality: SPME is a solvent-free, non-exhaustive technique that relies on the equilibrium partitioning of analytes between the sample matrix and a polymer-coated fiber (e.g., Polydimethylsiloxane, PDMS). It is significantly faster than SPE but requires strict control of extraction parameters[4].

Step-by-Step Methodology:

  • Sample Pre-treatment: Place 10 mL of the aqueous sample in a 20 mL headspace vial. Add 3 g of NaCl. Causality: The addition of salt (salting-out effect) increases the ionic strength of the aqueous phase, decreasing the solubility of the organic BPs and driving them into the headspace.

  • In Situ Derivatization: Add 100 µL of acetic anhydride and 50 µL of K₂CO₃ (0.1 M buffer). Seal the vial immediately. Causality: Acetic anhydride rapidly acetylates the phenolic hydroxyl groups in the aqueous phase. The resulting BP-acetates are highly volatile and partition efficiently into the headspace, bypassing the need for a separate, time-consuming derivatization step[2].

  • Extraction: Expose a 100 µm PDMS fiber to the sample headspace at 60°C for 30 minutes with continuous agitation (250 rpm).

  • Desorption: Retract the fiber, pierce the GC septum, and deploy the fiber in the GC injection port at 250°C for 3 minutes for rapid thermal desorption onto the analytical column.

Quantitative Method Validation Data

Validation of these methods must adhere to ICH Q2(R1) guidelines, assessing specificity, linearity, precision, and limits of detection (LOD). The table below summarizes typical validation data comparing the two platforms for trace BP analysis.

Validation ParameterSPE / LC-MS/MS (ESI-)SPME / GC-MS/MS (EI/ECNI)
Primary Target Analytes TBBPA, 2,4,6-TBP, DBPs2,4,6-TBP, DBPs, MBPs
Limit of Detection (LOD) 0.1 – 2.5 ng/L5.0 – 20.0 ng/L
Linearity (R²) > 0.995> 0.990
Absolute Recovery (%) 76.2% – 98.1%85.0% – 105.0% (Equilibrium based)
Intra-day Precision (RSD) 2.0% – 8.5%4.5% – 12.0%
Matrix Effect Susceptibility High (Requires Isotope Dilution)Low (Headspace isolation mitigates this)
Sample Volume Required 100 – 500 mL5 – 10 mL

Data Synthesis & Insights:

  • Sensitivity: LC-MS/MS generally achieves lower LODs (down to 0.1 ng/L) compared to GC-MS/MS. This is primarily due to the high ionization efficiency of BPs in ESI negative mode and the ability to concentrate larger sample volumes via exhaustive SPE[1][3].

  • Matrix Effects vs. Trustworthiness: LC-MS/MS is highly susceptible to matrix-induced ion suppression. Therefore, the method's trustworthiness relies entirely on the self-validating mechanism of isotope dilution. Conversely, headspace SPME-GC-MS/MS physically separates the volatile derivatized analytes from non-volatile matrix components, significantly reducing matrix effects natively[4].

Conclusion

For laboratories prioritizing ultra-trace sensitivity and high-throughput analysis without the burden of derivatization, SPE coupled with LC-MS/MS is the superior choice, provided that isotope dilution is strictly employed to correct for matrix effects. Alternatively, for volatile derivatives and highly complex, sludge-like matrices where ESI suppression is insurmountable, SPME coupled with GC-MS/MS offers a robust, solvent-free, and highly selective alternative.

References

  • Simultaneous determination of 19 bromophenols by gas chromatography–mass spectrometry (GC-MS) after derivatization.
  • Analysis of Bromophenols in Various Aqueous Samples Using Solid Phase Extraction Followed by HPLC-MS/MS.
  • Development and validation of a quantitative UHPLC-MS/MS method for selected brominated flame retardants in food. Sciensano.
  • New approach based on solid-phase microextraction to estimate polydimethylsiloxane fibre coating-water distribution coefficients for brominated flame retardants.

Sources

Regioselective Bromination of Phenols: A Technical Guide to Ortho vs. Para Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

The bromination of phenol is a foundational transformation in medicinal chemistry and materials science. However, the hydroxyl (-OH) group is a strongly activating, ortho/para-directing substituent. Under standard conditions (e.g., aqueous Br2​ ), electrophilic aromatic substitution (EAS) proceeds with low activation barriers, rapidly yielding 2,4,6-tribromophenol. Achieving precise monobromination—specifically differentiating between the ortho and para positions—requires a deep understanding of stereoelectronic effects, solvent microenvironments, and steric causality.

This guide objectively compares the methodologies used to isolate ortho- and para-bromophenols, providing researchers with field-proven, self-validating experimental workflows.

Mechanistic Foundations: The Causality of Regioselectivity

The regiochemical outcome of phenol bromination is dictated by the energy of the transition state leading to the Wheland intermediate (sigma complex).

The Para Advantage: Para-selectivity is both kinetically and thermodynamically favored in phenol derivatives. The ortho positions suffer from steric repulsion due to the proximity of the hydroxyl group. When researchers deploy bulky brominating agents—such as N-Bromosuccinimide (NBS) on a solid support or electrophiles generated in situ from HBr and sterically hindered sulfoxides—the steric clash at the ortho position becomes insurmountable, driving the reaction almost exclusively to the para position 1.

The Ortho Challenge: Direct ortho-bromination is inherently difficult. While certain supramolecular hosts like β -cyclodextrins can alter the microsolvent environment to artificially favor ortho-attack via hydrogen-bonding networks 2, the most robust and scalable approach relies on a reversible blocking strategy . By temporarily sulfonating the para position, the electrophile is structurally forced to attack the ortho position.

G Phenol Phenol (Highly Activated Arene) Uncontrolled Aqueous Br2 (Uncontrolled EAS) Phenol->Uncontrolled Excess Br+ ParaPath Bulky Electrophile (e.g., NBS/Silica, HBr/Sulfoxide) Phenol->ParaPath Steric Hindrance OrthoPath Reversible Protection (Para-Sulfonation) Phenol->OrthoPath H2SO4, 100°C Poly 2,4,6-Tribromophenol (Over-bromination) Uncontrolled->Poly ParaProd Para-Bromophenol (Kinetic/Thermodynamic Control) ParaPath->ParaProd OrthoProd Ortho-Bromophenol (Steric Blocking Control) OrthoPath->OrthoProd 1. Br2 2. H3O+, Δ

Figure 1: Mechanistic divergence in phenol bromination based on steric bulk and solvent effects.

Comparative Analysis of Reagents and Conditions

To objectively evaluate the best approach for your synthetic pipeline, the following table summarizes the performance of modern bromination systems based on their regioselectivity, reaction conditions, and overall yield.

Reagent SystemSolventTemp (°C)Primary RegioisomerYield (%)Selectivity (p:o)Reference
NBS / Silica Gel CCl4​ or CH2​Cl2​ 25Para 96>95:5
HBr / Di-4-chlorophenyl sulfoxide EtOAc25Para 9197:31
ZnAl–BrO₃⁻–LDHs / KBr AcOH / H2​O 35Para 76High3
Br2​ / Non-polar Solvent CS2​ 0Mixed Variable~40:60Standard
1. H2​SO4​ ; 2. Br2​ ; 3. H3​O+ H2​O VariableOrtho >80>99:1Standard

Experimental Methodologies

The following protocols are designed as self-validating systems , meaning the physical and chemical changes observed during the reaction serve as built-in quality control checkpoints, ensuring the mechanistic causality is actively functioning.

Protocol A: Para-Selective Monobromination (NBS / Silica Gel)

Causality: Silica gel acts as a mild Lewis acid to polarize the N-Br bond of N-Bromosuccinimide. Simultaneously, the porous silica matrix imposes severe steric constraints on the Wheland intermediate, effectively shielding the ortho positions and driving the reaction to the less hindered para position .

  • Preparation: Suspend 10.0 g of chromatographic grade silica gel (230-400 mesh) in 50 mL of dichloromethane ( CH2​Cl2​ ) in a round-bottom flask. Add 10.0 mmol of phenol to the suspension.

  • Reagent Addition: Slowly add 10.5 mmol of NBS in small portions over 15 minutes while stirring vigorously at room temperature.

  • Reaction Monitoring: Stir the slurry for 1–2 hours. The reaction is monitored via TLC (Hexane:EtOAc 4:1).

  • Quenching & Workup: Filter the silica gel through a sintered glass funnel and wash the filter cake with excess CH2​Cl2​ (3 × 20 mL). Wash the combined organic filtrate with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to quench any residual active bromine.

  • Isolation: Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure to yield crude 4-bromophenol.

Self-Validation Checkpoints:

  • Colorimetric Quench: The organic layer may exhibit a slight yellow/orange tint from trace unreacted NBS/bromine. Upon washing with sodium thiosulfate, the solution will instantly turn colorless, validating that all oxidative species have been neutralized.

  • TLC Shift: 4-bromophenol will present a distinctly lower Rf​ value than the starting phenol due to increased polarity and molecular weight, confirming monobromination rather than non-polar polybromination.

Protocol B: Ortho-Selective Monobromination (Para-Blocking Strategy)

Causality: Because direct ortho-bromination is statistically and sterically disfavored, this protocol utilizes a thermodynamic blocking group. Sulfonation at 100 °C yields the thermodynamically stable phenol-4-sulfonic acid. The bulky, electron-withdrawing sulfonic acid group completely blocks the para position and deactivates the ring just enough to prevent polybromination, forcing the subsequent bromine addition exclusively to the ortho position.

  • Protection (Sulfonation): In a round-bottom flask, mix 10.0 mmol of phenol with 3.0 mL of concentrated sulfuric acid ( H2​SO4​ ). Heat the mixture to 100 °C for 1 hour to form phenol-4-sulfonic acid.

  • Bromination: Cool the reaction mixture to 0 °C in an ice bath. Dilute carefully with 15 mL of distilled water. Slowly add 10.5 mmol of molecular bromine ( Br2​ ) dropwise. Stir for 2 hours at room temperature.

  • Deprotection (Desulfonation): Add an additional 10 mL of water and heat the mixture to 150 °C (reflux) for 2 hours. The high heat and aqueous acidic environment drive the reverse sulfonation reaction, liberating H2​SO4​ and generating 2-bromophenol.

  • Isolation: Steam distill the mixture or extract with diethyl ether. Wash the organic layer with saturated sodium bicarbonate ( NaHCO3​ ) to remove acidic impurities, dry over MgSO4​ , and concentrate.

Self-Validation Checkpoints:

  • Solubility Shift: Phenol is only moderately soluble in water. Upon successful sulfonation (Step 1), the mixture becomes completely homogeneous and highly water-soluble, validating the formation of the sulfonic acid intermediate.

  • Phase Separation: During the desulfonation step (Step 3), 2-bromophenol will separate from the aqueous acid as a dense, distinct organic oil, visually confirming the removal of the highly polar sulfonic acid group.

References

  • Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr Chinese Chemical Society Publishing URL:[Link]

  • Regioselective monobromination of substituted phenols in the presence of β-cyclodextrin ResearchGate URL:[Link]

  • N-Bromosuccinimide-Silica Gel: A Selective Monobromination Reagent for Aromatic Amines and Phenols Journal of the Chemical Society of Pakistan URL:[Link]

  • Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides National Institutes of Health (NIH) URL:[Link]

Sources

A Comparative Guide to the Antioxidant Potential of Brominated Phenols

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the quest for novel and potent antioxidants has led to the exploration of a diverse range of chemical compounds. Among these, bromophenols, a class of halogenated phenolic compounds predominantly found in marine algae, have garnered significant attention for their notable biological activities, including their capacity to combat oxidative stress.[1][2][3][4] This guide provides an in-depth comparative analysis of the antioxidant potential of various bromophenols, supported by experimental data, detailed methodologies, and an exploration of their structure-activity relationships.

Bromophenols are secondary metabolites synthesized by marine organisms, particularly red and brown algae.[1][5] Their basic structure consists of a phenol ring substituted with one or more bromine atoms and hydroxyl groups.[4] This structural diversity gives rise to a wide spectrum of biological activities, including anti-diabetic, anti-cancer, and antimicrobial effects, in addition to their potent antioxidant properties.[1][3][4][5] Their ability to neutralize harmful free radicals positions them as promising candidates for the development of new therapeutic agents against diseases rooted in oxidative stress.[6]

The Chemistry of Defense: How Bromophenols Combat Oxidative Stress

The antioxidant activity of bromophenols is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize unstable free radicals, thus terminating damaging chain reactions.[6][7] This process is governed by two principal mechanisms:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group (-OH) donates its hydrogen atom to a free radical, effectively neutralizing it. The resulting bromophenol radical is stabilized by resonance, making it less reactive. The strength of the O-H bond, measured as Bond Dissociation Enthalpy (BDE), is a key determinant of HAT efficiency.[8][9]

  • Single Electron Transfer (SET): The bromophenol can donate an electron to a free radical, forming a radical cation. This mechanism is often followed by proton transfer (SET-PT) to yield a stable product.[6][10]

Computational studies using density functional theory (DFT) have confirmed that in lipid environments, the HAT mechanism is the exclusive antiradical pathway for bromophenols.[11][12] In aqueous media, the activity is dependent on their protonation state, with the deprotonated form playing a key role in radical scavenging.[5][13]

Beyond direct radical scavenging, some bromophenols exhibit secondary antioxidant activity through metal chelation. By binding to transition metal ions like copper (Cu(II)), they can prevent the formation of highly reactive hydroxyl radicals via the Fenton reaction.[5][13]

Cellular Antioxidant Mechanisms: The Nrf2 Pathway

On a cellular level, many bromophenols exert protective effects against oxidative damage by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[2][5][14] Under normal conditions, Nrf2 is held in the cytoplasm by its inhibitor, Keap1. In the presence of oxidative stress (or inducers like certain bromophenols), Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding event triggers the transcription of a suite of antioxidant and cytoprotective genes, bolstering the cell's endogenous defense system.[14]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Releases Keap1_free Keap1 Nrf2_Keap1->Keap1_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Oxidative_Stress Oxidative Stress (or Bromophenol) Oxidative_Stress->Nrf2_Keap1 Induces Dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Transcription Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Transcription Initiates

Caption: Nrf2 signaling pathway in antioxidant response.

Evaluating Antioxidant Efficacy: Standardized Methodologies

A comprehensive assessment of antioxidant potential requires a battery of assays that probe different facets of radical scavenging and reducing power.[6] Below are the most commonly employed in vitro spectrophotometric methods.

Experimental_Workflow A Sample Preparation (Bromophenol Synthesis/Extraction & Dilution Series) B Selection of Assays (DPPH, ABTS, FRAP, etc.) A->B C Reagent Preparation (Radical Solutions, Standards) B->C D Assay Execution (Incubation, Spectrophotometric Reading) C->D E Data Analysis (% Inhibition, IC50 Calculation, Comparison to Standards) D->E F Interpretation & Conclusion E->F

Caption: General experimental workflow for antioxidant activity testing.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[10] The reduction of the purple DPPH radical to the yellow-colored DPPH-H is monitored by a decrease in absorbance at approximately 517 nm.[2][15]

Experimental Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in an amber bottle and in the dark to prevent degradation.[15]

  • Sample Preparation: Prepare a stock solution of the test bromophenol and standard antioxidants (e.g., Trolox, BHT, Ascorbic Acid) in a suitable solvent (e.g., methanol). Create a series of dilutions from the stock solution.[15]

  • Reaction: In a 96-well microplate, add 20 µL of each sample or standard dilution to the wells. Add 200 µL of the DPPH working solution to each well.[6] Include a control well containing only the solvent and the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[15][16]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[15]

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the inhibition percentage against the sample concentrations.[15] A lower IC50 value indicates higher antioxidant activity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay evaluates the ability of an antioxidant to scavenge the pre-formed, long-lived ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ back to its colorless neutral form is measured by the decrease in absorbance, typically at 734 nm.[2][17]

Experimental Protocol:

  • Reagent Preparation: Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[15]

  • Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to achieve an absorbance of 0.70 ± 0.02 at 734 nm.[15]

  • Sample Preparation: Prepare a dilution series of the test bromophenols and standards as described for the DPPH assay.

  • Reaction: In a 96-well plate, add 5-10 µL of each sample or standard dilution to the wells. Add 200-220 µL of the diluted ABTS•+ working solution to each well.[6]

  • Incubation: Incubate the plate in the dark at room temperature for approximately 6 minutes.[15]

  • Measurement: Measure the absorbance at 734 nm.[15]

  • Calculation: Calculate the percentage of inhibition as described for the DPPH assay. Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of the sample to that of Trolox.[6]

Other Key Assays
  • FRAP (Ferric Reducing Antioxidant Power): This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form at low pH.[18] The change in absorbance is monitored at 593 nm.

  • ORAC (Oxygen Radical Absorbance Capacity): The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from degradation by peroxyl radicals, which are relevant to lipid peroxidation in the body.[19][20] It is considered a biologically relevant method as it utilizes a HAT-based mechanism.[9]

Structure-Activity Relationship (SAR): The Keys to Potency

The antioxidant efficacy of bromophenols is not uniform; it is intricately linked to their molecular architecture. Understanding these structure-activity relationships is crucial for identifying and designing highly potent antioxidant compounds.

  • Role of Hydroxyl (-OH) Groups: The number and position of hydroxyl groups are paramount. An increased number of -OH groups generally enhances antioxidant activity.[21][22] The presence of a catechol moiety (two -OH groups on adjacent carbons of the benzene ring) is a particularly strong determinant of high radical-scavenging capacity.[5][12][13] This arrangement facilitates the donation of a hydrogen atom and stabilizes the resulting radical.

  • Influence of Bromine (-Br) Atoms: The position of bromine atoms significantly influences activity, especially in scaffolds with a single hydroxyl group.[11][12] While bromination can enhance lipophilicity, which may improve passage through cell membranes, its effect on radical scavenging is complex.[23] In some cases, bromination can increase antioxidant activity, while in others, hydroxylation plays a more dominant role.[1][21]

  • Inter-unit Linkages: For dimeric bromophenols, the nature of the bond linking the phenolic units is important. For instance, a rigid carbon-carbon (C-C) bond has been shown to be more reactive in lipid media than a more flexible ether (C-O-C) linkage.[5][13]

SAR_Diagram cluster_structure Structural Features cluster_properties Key Properties cluster_activity Impact on Antioxidant Activity OH Hydroxyl Groups OH_Props ↑ Number of -OH groups Catechol moiety (ortho-dihydroxy) OH->OH_Props Br Bromine Atoms Br_Props Position on ring ↑ Lipophilicity Br->Br_Props Linkage Inter-unit Linkage (in dimers) Linkage_Props Rigidity (C-C vs. C-O-C) Linkage->Linkage_Props Activity Enhanced Antioxidant Potential OH_Props->Activity Strongly increases scavenging capacity Br_Props->Activity Modulates activity & bioavailability Linkage_Props->Activity Influences reactivity

Caption: Key structure-activity relationships for bromophenols.

Comparative Data on Antioxidant Potential

The following table summarizes experimental data for various bromophenols compared to standard antioxidants. This allows for an objective assessment of their relative potency across different assays.

Compound NameSource/TypeDPPH IC50 (µM)ABTS TEAC (mM)Ferric Reducing Power (Abs at 700nm)Cupric Reducing Power (Abs at 450nm)Reference(s)
2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acidNatural Product19.84-1.996 ± 0.0021.896 ± 0.002[2][24][25]
(R)-rhodomelain ARhodomela confervoides3.824.37--[5]
Nitrogen-containing BP 4Rhodomela confervoides5.72.1--[5]
Nitrogen-containing BP 5Rhodomela confervoides5.22.8--[5]
BP from Symphyocladia latiusculaS. latiuscula8.5---[5]
BP from Polysiphonia urceolataP. urceolata20.3---[5]
Derivative 25 (Synthetic)Synthetic--2.455 ± 0.0041.853 ± 0.003[2][24]
Derivative 26 (Synthetic)Synthetic--2.016 ± 0.0021.642 ± 0.002[2][24]
BHT (Standard) Standard82.1-2.146 ± 0.0021.744 ± 0.003[2][5][24]
Trolox (Standard) Standard-1.0 (Ascorbic Acid)1.993 ± 0.0041.829 ± 0.004[2][5][24]
Note: A lower IC50 value indicates higher radical scavenging activity. A higher TEAC value or absorbance in reducing power assays indicates greater antioxidant activity. Dashes indicate that data was not available in the cited sources.

Toxicological Profile and Future Outlook

While the antioxidant properties of bromophenols are promising, it is essential to consider their toxicological profile. Some brominated phenols, particularly those of anthropogenic origin used as flame retardants or pesticides, are recognized for their potential toxicity.[26][27] For instance, 2,4,6-tribromophenol (2,4,6-TBP) has been shown to have toxic effects in various organisms.[26] However, risk assessments by bodies like the European Food Safety Authority (EFSA) have concluded that current dietary exposure to 2,4,6-TBP is unlikely to pose a health concern, though data for other bromophenols is often lacking.[28][29] It is crucial to distinguish between naturally occurring bromophenols from sources like algae and their synthetic, often more heavily halogenated, counterparts. The toxicity can be highly dependent on the specific structure, dosage, and exposure route.[26][30]

References

  • Insights into the antioxidant activity and metal chelation capacity of natural marine bromophenols: role of C–O–C and C–C linkages and the c
  • Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Turkish Journal of Chemistry.
  • Bromophenols in Marine Algae and Their Bioactivities - PMC.
  • Mechanistic Insights into the Antioxidant and Pro-oxidant Activities of Bromophenols from Marine Algae: A DFT Investigation | The Journal of Organic Chemistry.
  • Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests - PMC.
  • A Comparative Analysis of the Antioxidant Potential of Various Bromophenols. Benchchem.
  • Toxic effects of brominated indoles and phenols on zebrafish embryos - PubMed.
  • Synthesis and characterization of novel bromophenols: Determination of their anticholinergic, antidiabetic and antioxidant activities - PubMed.
  • Insights into the antioxidant activity and metal chelation capacity of natural marine bromophenols: role of C–O–C and C–C linkages and the catechol group - RSC Advances (RSC Publishing). Royal Society of Chemistry.
  • Bromophenols in marine algae and their bioactivities - PubMed.
  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC.
  • Marine Bromophenols from Laminaria hyperborea's Epiphytic Biomass: Chemical Profiling, Cytotoxicity, and Antioxidant Activity. MDPI.
  • Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC.
  • Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - Semantic Scholar. Semantic Scholar.
  • Application Notes and Protocols for Testing Antioxidant Activity of Bromophenols. Benchchem.
  • Unveiling the Antioxidant Potential of Novel Bromophenols: A Compar
  • Mechanistic Insights into the Antioxidant and Pro-oxidant Activities of Bromophenols from Marine Algae: A DFT Investigation - PubMed.
  • Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applic
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  • Hydroperoxyl Radical Scavenging Activity of Bromophenols from Marine Red Alga Polysiphonia urceolata: Mechanistic Insights, Kinetic Analysis, and Influence of Physiological Media. MDPI.
  • A review on environmental occurrence, toxic effects and transformation of man-made bromophenols | Request PDF.
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  • Update of the risk assessment of brominated phenols and their deriv
  • Cellular Antioxidant Effect of Four Bromophenols from the Red Algae, Vertebr
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  • Different antioxidant assay for bromophenol derivatives 1, 2, and 17-28.
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Safety Operating Guide

Personal protective equipment for handling 2-(Aminomethyl)-4,6-dibromophenol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling complex, dual-hazard molecules like 2-(Aminomethyl)-4,6-dibromophenol requires more than a cursory glance at a Safety Data Sheet (SDS). To ensure absolute laboratory safety and scientific integrity, you must understand the mechanistic behavior of the chemical.

This compound merges the severe systemic toxicity and corrosive nature of a halogenated phenol with the caustic basicity of an aliphatic amine . The following guide provides a self-validating, field-proven operational and disposal framework designed specifically for researchers and drug development professionals.

Mechanistic Hazard Profile: The "Why" Behind the PPE

Before donning any equipment, it is critical to understand the causality behind the hazards of 2-(Aminomethyl)-4,6-dibromophenol:

  • The Phenolic Core: Phenols are highly lipophilic and rapidly penetrate the stratum corneum of the skin. They act as local anesthetics, meaning severe tissue necrosis can occur before the user feels any pain[1]. Systemically, absorbed phenol can cause methemoglobinemia, irregular heartbeat, and central nervous system depression[2].

  • Bromination (Positions 4 & 6): Halogenation increases the molecule's lipophilicity and environmental persistence. This makes the compound exceptionally toxic to aquatic life and requires strict isolation from standard aqueous waste streams[3].

  • The Aminomethyl Group: This primary amine acts as a strong base. Upon contact with moisture on the skin or eyes, it causes immediate saponification of lipids, destroying the skin barrier and accelerating the systemic absorption of the toxic phenolic core.

Quantitative PPE Matrix

Standard laboratory PPE is vastly insufficient for this compound. Phenol rapidly permeates standard 4-mil nitrile gloves, sometimes in less than a few minutes[4].

Table 1: Mandatory PPE Specifications and Causality

PPE CategoryRecommended Material & SpecificationBreakthrough TimeMechanistic Justification
Primary Gloves Viton®, Viton®-Butyl, or Silver Shield®/4H®> 8 HoursFluorinated polymers (Viton) resist the lipophilic penetration of halogenated phenols and amines[2][4].
Secondary Gloves 8-mil Heavy Nitrile (Double-gloved)< 15 MinutesUse only for short, high-dexterity tasks. Must be changed immediately upon suspected contact[4].
Eye/Face Protection Chemical Splash Goggles + Full Face ShieldN/APrevents severe ocular damage. The aminomethyl group can cause permanent blindness upon mucosal contact[5].
Body Protection Tychem® BR, Responder®, or equivalent apron> 8 HoursStandard cotton lab coats absorb liquids and hold the corrosive phenol directly against the skin[2].
Respiratory Chemical Fume Hood (80–120 fpm face velocity)N/APrevents inhalation of toxic dust or vapors. Heating the compound volatilizes the toxic phenolic core[4].

Step-by-Step Operational Protocol

Every procedure in the laboratory must be a self-validating system. Follow this methodology to ensure a closed-loop safety environment.

Phase 1: Pre-Operation Setup & Validation
  • Verify Engineering Controls:

    • Action: Turn on the chemical fume hood and check the digital monitor for a face velocity of 80–120 feet per minute (fpm).

    • Validation: Tape a small tissue strip to the bottom of the sash. It must pull steadily inward without fluttering violently.

    • Causality: Ensures toxic vapors and corrosive dust are actively pulled away from your breathing zone[5].

  • Stage the First Aid Antidote (Critical):

    • Action: Place a fresh, unopened bottle of Polyethylene Glycol (PEG 300 or PEG 400) and sterile gauze pads immediately adjacent to the workspace[5].

    • Validation: Visually confirm the PEG bottle is within arm's reach (under 10 seconds away).

    • Causality: Water initially spreads lipophilic phenol over a larger surface area. PEG rapidly solubilizes and extracts the phenol from the dermal layers[5].

  • Waste Preparation:

    • Action: Pre-label a secondary containment vessel as "Hazardous Waste: Halogenated Organics (Toxic/Corrosive)."

Phase 2: Handling and Execution
  • Donning PPE:

    • Action: Put on the Tychem® apron, splash goggles, face shield, and Viton® gloves.

    • Validation: Perform a "pinch test" on the gloves to check for micro-tears before handling the chemical.

  • Material Transfer:

    • Action: Use anti-static, non-reactive spatulas (e.g., PTFE-coated or stainless steel) to transfer the solid. Avoid heating the compound outside of a sealed, inert-gas-purged system.

    • Causality: Heating phenolic compounds drastically increases their vapor pressure, creating a severe inhalation hazard[4].

Phase 3: Post-Operation Teardown
  • Decontamination:

    • Action: Wipe down all spatulas, balances, and hood surfaces with a mild detergent solution, followed by a water rinse. Dispose of the wipes in the halogenated waste bin.

  • Doffing:

    • Action: Remove the outer Viton gloves inside the fume hood to contain residual dust. Wash hands and forearms immediately with soap and water.

Spill Response and Disposal Plan

Immediate Dermal Exposure Response
  • Do NOT use water initially if PEG is available.

  • Apply PEG: Pour Polyethylene Glycol (PEG 300 or 400) liberally onto a gauze pad and gently wipe the affected area to extract the chemical[5].

  • Flush: After PEG application, flush the area with water for 15 minutes.

  • Medical Attention: Seek emergency medical care immediately. Phenol burns can be fatal even from relatively small surface area exposures due to systemic absorption[4].

Halogenated Waste Disposal
  • Segregation: 2-(Aminomethyl)-4,6-dibromophenol must be strictly categorized as Halogenated Organic Waste .

  • Incompatibilities: Never mix this waste with strong oxidizers (peroxides, nitrates) or strong acids, as violent exothermic reactions and toxic halogen gas evolution will occur[2].

  • Containment: Store waste in high-density polyethylene (HDPE) or glass containers. Do not use standard metal cans, as the compound is corrosive to copper, brass, and stainless steel[2].

Operational Workflow Visualization

Workflow N1 1. Pre-Operation Setup Verify Hood & PEG 300 N2 2. PPE Donning Viton Gloves, Face Shield N1->N2 N3 3. Chemical Handling In Fume Hood Only N2->N3 N4 Exposure / Spill? N3->N4 N5 Emergency First Aid Apply PEG 300 to Skin N4->N5 YES N6 Halogenated Waste Disposal N4->N6 NO N5->N6 N7 Decontamination & Teardown N6->N7

Workflow for handling and disposing of 2-(Aminomethyl)-4,6-dibromophenol safely.

References

  • New Jersey Department of Health. "Phenol - Hazardous Substance Fact Sheet." NJ.gov. Available at:[Link][2]

  • University of California, Los Angeles (UCLA) Environment, Health & Safety. "Phenol." UCLA.edu. Available at: [Link][1]

  • Duke University Occupational & Environmental Safety Office. "OESO Phenol Guideline." Duke.edu. Available at:[Link][4]

  • OECD Existing Chemicals Database. "2,4,6-TRIBROMOPHENOL CAS N°: 118-79-6." OECD.org. Available at:[Link][3]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.